(R)-tembetarine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26NO4+ |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C20H25NO4/c1-21(2)8-7-14-11-20(25-4)18(23)12-15(14)16(21)9-13-5-6-19(24-3)17(22)10-13/h5-6,10-12,16H,7-9H2,1-4H3,(H-,22,23)/p+1/t16-/m1/s1 |
InChI Key |
ABSDACFLIMOXJY-MRXNPFEDSA-O |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Tembetarine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tembetarine is a quaternary benzylisoquinoline alkaloid that has garnered interest within the scientific community for its potential therapeutic properties, including antibacterial and anti-diabetic activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, quantitative analysis, and insights into its potential biological signaling pathways.
Natural Sources
This compound has been predominantly isolated from plants of the Menispermaceae family, with Tinospora cordifolia being a significant source. The stems of Tinospora cordifolia, a climbing shrub native to the Indian subcontinent, are particularly rich in this alkaloid. While other species within the Ziziphus genus are known to produce related alkaloids, Tinospora cordifolia remains the most cited and well-documented natural source for the isolation of tembetarine.
Isolation and Purification of this compound from Tinospora cordifolia
The isolation of this compound from the stems of Tinospora cordifolia involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Experimental Protocol
1. Plant Material and Extraction:
-
Dried and powdered stems of Tinospora cordifolia are subjected to extraction with ethanol. The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Initial Column Chromatography: The crude ethanolic extract is subjected to silica gel column chromatography. A step-wise gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity.[1]
-
Two-Stage Column Chromatography for Active Fraction: The fractions showing the presence of alkaloids (as determined by thin-layer chromatography) are pooled and subjected to a second stage of column chromatography for further purification.[1]
-
Medium Pressure Liquid Chromatography (MPLC): Final purification is achieved using MPLC to yield pure this compound.[2]
The isolation workflow is depicted in the following diagram:
Quantitative Data
The yield and purity of this compound are critical parameters in its isolation. The following table summarizes the available quantitative data from the ethanolic extract of Tinospora cordifolia stems.
| Parameter | Value | Reference |
| Yield of Crude Ethanolic Extract | Not Reported | |
| Yield of Purified this compound | 0.33% (w/w of crude extract) | [2] |
| Purity of Isolated this compound | High (Confirmed by spectroscopic methods) | [2] |
Spectroscopic Data for this compound
The structural elucidation of the isolated this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Values | Reference |
| ¹H-NMR (DMSO-d₆, δ ppm) | 3.16 (s, 3H), 3.36 (s, 3H), 3.80 (s, 6H), 4.73 (m, 1H), 6.00 (s, 1H), 6.45-7.10 (m, 4H), 8.99 (s, 2H) | [2] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 71.1 (C-1), 50.3 & 54.5 (N-CH₃), 50.5 (C-3), 22.9 (C-4), 123.2 (C-4a), 111.6 (C-5), 146.6 (C-6), 146.4 (C-7), 114.7 (C-8), 119.0 (C-8a), 36.7 (C-α), 128.5 (C-1'), 116.3 (C-2'), 144.6 (C-3'), 147.7 (C-4'), 112.1 (C-5'), 120.2 (C-6'), 55.9 (6-OCH₃), 55.6 (4'-OCH₃) | [2] |
| Mass Spectrometry (MS) | m/z (%): 343 (M⁺, 6), 206 (3), 192 (100), 177 (20), 149 (8), 148 (7), 142 (17), 128 (7), 127 (8), 58 (75) | [2] |
Potential Biological Signaling Pathways
This compound has been reported to possess antibacterial and anti-diabetic properties. While detailed mechanistic studies are ongoing, preliminary findings suggest its interaction with key signaling pathways.
Inhibition of NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. Some natural compounds have been shown to inhibit this pathway. It is plausible that the anti-inflammatory effects of plants containing tembetarine may be partly mediated through the inhibition of the NF-κB pathway.
Interaction with Beta-1 Adrenergic Receptor
Tembetarine has been shown to interact with the beta-1 adrenergic receptor. These receptors are pivotal in cardiovascular function. The interaction of this compound with this receptor could modulate downstream signaling cascades, although the precise nature of this interaction (agonist or antagonist) requires further investigation.
References
The Biosynthesis of (R)-Tembetarine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of (R)-tembetarine, a quaternary benzylisoquinoline alkaloid (BIA), in plants. The guide details the enzymatic steps from the primary precursor, L-tyrosine, to the final product, presenting quantitative data, detailed experimental protocols for key enzyme assays, and visualizations of the pathway and its regulation.
Introduction to this compound and its Biosynthetic Origin
This compound is a quaternary ammonium BIA derived from the central intermediate (S)-reticuline. Its biosynthesis involves a series of enzymatic reactions, including condensation, methylation, hydroxylation, and stereochemical inversion, before the final N-methylation step. This pathway is a branch of the complex network of BIA metabolism, which gives rise to a wide array of pharmacologically active compounds. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing this compound and related compounds in heterologous systems for pharmaceutical applications.
The Biosynthetic Pathway from L-Tyrosine to this compound
The biosynthesis of this compound begins with the conversion of L-tyrosine into (S)-norcoclaurine, the common precursor for all BIAs. This is followed by a series of modifications to yield the pivotal branch-point intermediate, (S)-reticuline. A key stereochemical inversion then converts (S)-reticuline to (R)-reticuline, the direct precursor of this compound. The final step is the quaternization of the nitrogen atom of (R)-reticuline.
Pathway Overview
Quantitative Data of Biosynthetic Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound.
| Enzyme | Abbreviation | Substrate(s) | Product | Plant Source | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |
| Norcoclaurine Synthase | NCS | Dopamine, 4-HPAA | (S)-Norcoclaurine | Thalictrum flavum | 700 (for 4-HPAA) | - | 7.0 | 40 |
| Norcoclaurine 6-O-Methyltransferase | 6OMT | (S)-Norcoclaurine, SAM | (S)-Coclaurine | Coptis japonica | 3.95 (for SAM), 2230 (for (R,S)-norlaudanosoline) | - | - | - |
| Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine, SAM | (S)-N-Methylcoclaurine | Coptis japonica | 380 (for norreticuline), 650 (for SAM) | - | 7.0 | - |
| N-Methylcoclaurine 3'-Hydroxylase | CYP80B1 | (S)-N-Methylcoclaurine, NADPH, O2 | (S)-3'-Hydroxy-N-methylcoclaurine | Eschscholzia californica | 15 | - | 7.5 | 35 |
| 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | 4'OMT | (S)-3'-Hydroxy-N-methylcoclaurine, SAM | (S)-Reticuline | Coptis japonica | - | - | - | - |
| Reticuline Epimerase | STORR/REPI | (S)-Reticuline | (R)-Reticuline | Papaver somniferum | - | - | - | - |
| Reticuline N-Methyltransferase | RNMT | (R)-Reticuline, SAM | This compound | Papaver somniferum | 11.2 ± 1.2 | 0.051 ± 0.001 | - | - |
| Reticuline N-Methyltransferase | RNMT | (S)-Reticuline, SAM | (S)-Tembetarine | Papaver somniferum | 12.3 ± 1.1 | 0.055 ± 0.001 | - | - |
| Reticuline N-Methyltransferase | RNMT | S-adenosyl-L-methionine | - | Papaver somniferum | 29.8 ± 3.1 | 0.053 ± 0.002 | - | - |
Note: Some kinetic data were determined using analogs of the natural substrates, as indicated in the source literature. "-" indicates data not available in the searched literature.
Experimental Protocols for Key Enzyme Assays
This section provides detailed methodologies for the key enzymatic reactions in the this compound biosynthetic pathway.
Norcoclaurine Synthase (NCS) Assay
Objective: To determine the activity of NCS by measuring the formation of (S)-norcoclaurine from dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
Materials:
-
Purified recombinant NCS enzyme
-
Dopamine hydrochloride
-
4-HPAA
-
HEPES buffer (100 mM, pH 7.5)
-
Ascorbic acid
-
DMSO
-
Methanol
-
LC-MS system
Procedure:
-
Prepare a reaction mixture (500 µL) containing 100 mM HEPES buffer (pH 7.5), 5 mM ascorbic acid, 10 mM dopamine, 1 mM 4-HPAA, and 20% (v/v) DMSO.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a defined amount of purified NCS enzyme (e.g., 0.5 mg).
-
Incubate the reaction at 30°C for a specified time (e.g., 24 hours) with shaking.
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of (S)-norcoclaurine using a validated LC-MS method. Quantify the product by comparing its peak area to a standard curve of authentic (S)-norcoclaurine.
Norcoclaurine 6-O-Methyltransferase (6OMT) Assay
Objective: To measure the activity of 6OMT by quantifying the conversion of (S)-norcoclaurine to (S)-coclaurine.
Materials:
-
Purified recombinant 6OMT enzyme
-
(S)-Norcoclaurine
-
S-adenosyl-L-methionine (SAM)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Methanol
-
LC-MS system
Procedure:
-
Prepare a reaction mixture (100 µL) containing 100 mM Tris-HCl buffer (pH 7.5), a defined concentration of (S)-norcoclaurine (e.g., 1 mM), and a defined concentration of SAM (e.g., 500 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding the purified 6OMT enzyme.
-
Incubate at 37°C for a set time period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol.
-
Clarify the mixture by centrifugation.
-
Analyze the supernatant for the formation of (S)-coclaurine using LC-MS. Quantify the product against a standard curve.
Coclaurine N-Methyltransferase (CNMT) Assay
Objective: To determine CNMT activity by measuring the N-methylation of (S)-coclaurine to (S)-N-methylcoclaurine.
Materials:
-
Purified recombinant CNMT enzyme
-
(S)-Coclaurine
-
S-adenosyl-L-methionine (SAM)
-
Phosphate buffer (100 mM, pH 7.0)
-
Methanol
-
LC-MS system
Procedure:
-
Set up a reaction mixture (100 µL) containing 100 mM phosphate buffer (pH 7.0), a specific concentration of (S)-coclaurine (e.g., 500 µM), and SAM (e.g., 500 µM).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the purified CNMT enzyme.
-
Incubate at 37°C for a defined duration (e.g., 60 minutes).
-
Terminate the reaction with methanol.
-
Process the sample as described for the 6OMT assay.
-
Analyze the formation of (S)-N-methylcoclaurine by LC-MS and quantify using a standard curve.
N-Methylcoclaurine 3'-Hydroxylase (CYP80B) Microsomal Assay
Objective: To measure the 3'-hydroxylation of (S)-N-methylcoclaurine by CYP80B expressed in microsomes.
Materials:
-
Microsomes prepared from yeast or insect cells expressing CYP80B and a cytochrome P450 reductase.
-
(S)-N-Methylcoclaurine
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Methanol
-
LC-MS system
Procedure:
-
Prepare a reaction mixture (200 µL) containing 100 mM potassium phosphate buffer (pH 7.5), a defined amount of microsomal protein, and (S)-N-methylcoclaurine (e.g., 50 µM).
-
Pre-incubate the mixture at 35°C for 5 minutes.
-
Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 35°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge at high speed to pellet the microsomes.
-
Analyze the supernatant for the product, (S)-3'-hydroxy-N-methylcoclaurine, using LC-MS.
3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) Assay
Objective: To determine the activity of 4'OMT by monitoring the formation of (S)-reticuline.
Materials:
-
Purified recombinant 4'OMT enzyme
-
(S)-3'-Hydroxy-N-methylcoclaurine
-
S-adenosyl-L-methionine (SAM)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Methanol
-
LC-MS system
Procedure:
-
Combine in a 100 µL reaction volume: 100 mM Tris-HCl buffer (pH 7.5), (S)-3'-hydroxy-N-methylcoclaurine (e.g., 200 µM), and SAM (e.g., 500 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction with the addition of purified 4'OMT enzyme.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction and process the sample as described for the other methyltransferase assays.
-
Analyze for (S)-reticuline formation by LC-MS.
Reticuline Epimerase (STORR/REPI) Assay
Objective: To measure the conversion of (S)-reticuline to (R)-reticuline.
Materials:
-
Purified recombinant STORR/REPI enzyme or microsomes containing the enzyme.
-
(S)-Reticuline
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Methanol
-
Chiral HPLC system
Procedure:
-
Prepare a reaction mixture (200 µL) containing 100 mM potassium phosphate buffer (pH 7.5), (S)-reticuline (e.g., 100 µM), and NADPH (e.g., 1 mM).
-
Pre-incubate at 30°C for 5 minutes.
-
Start the reaction by adding the STORR/REPI enzyme preparation.
-
Incubate at 30°C for a desired time.
-
Stop the reaction with methanol.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant using a chiral HPLC method capable of separating (S)- and (R)-reticuline to determine the extent of epimerization.
Reticuline N-Methyltransferase (RNMT) Assay[1]
Objective: To determine the N-methyltransferase activity of RNMT on (R)-reticuline.[1]
Materials:
-
Purified recombinant RNMT enzyme.[1]
-
(R)-Reticuline.[1]
-
S-adenosyl-L-methionine (SAM).[1]
-
Tris-HCl buffer (100 mM, pH 8.0).
-
Methanol.[1]
-
LC-MS system.[1]
Procedure:
-
Prepare a standard reaction mixture (100 µL) containing 100 mM Tris-HCl (pH 8.0), 500 µM (R)-reticuline, and 500 µM SAM.[1]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 µg of purified RNMT enzyme.[1]
-
Incubate the reaction at 37°C for 20 minutes.
-
Terminate the reaction by adding 100 µL of methanol.[1]
-
Centrifuge the sample at 16,000 x g for 10 minutes to pellet the precipitated protein.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Analyze the formation of this compound (m/z 344) and the consumption of (R)-reticuline (m/z 330) by LC-MS.[1]
-
Quantify the product by comparing the peak area to a standard curve of authentic tembetarine.[1]
Regulation of the Biosynthetic Pathway
The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control and potentially through the spatial organization of enzymes.
Transcriptional Co-expression Network
Genes involved in BIA biosynthesis are often co-expressed, suggesting a coordinated transcriptional regulation.[2][3] This co-expression can be visualized as a network where genes with similar expression patterns are linked. Transcription factors, such as those from the WRKY family, have been identified as key regulators of BIA pathways.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine phosphorylation and protein degradation control the transcriptional activity of WRKY involved in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (R)-tembetarine
An In-depth Technical Guide to (R)-Tembetarine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties, spectroscopic characterization, and relevant biological signaling pathways of this compound. This compound is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological activities. It is obtained by the methylation of the tertiary amino function of (R)-reticuline[1].
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound have been primarily determined through computational methods and are cataloged in public chemical databases. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | [1] |
| Molecular Formula | C₂₀H₂₆NO₄⁺ | [1] |
| Molecular Weight | 344.4 g/mol | [1][2] |
| Exact Mass | 344.18618331 Da | [1][2] |
| CAS Number | 18446-73-6 (for Tembetarine) | [2][3][4] |
| Appearance | Powder | [3] |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | [2] |
| Complexity | 443 | [1] |
| Formal Charge | +1 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Rotatable Bond Count | 4 |[2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
|---|---|---|
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| DMSO | Soluble | [3] |
| Acetone | Soluble |[3] |
Spectroscopic Analysis and Experimental Protocols
The structural elucidation and confirmation of this compound, like other alkaloids, rely on a combination of spectroscopic techniques. While specific experimental records for this compound are not publicly detailed, standard protocols for these methods are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[5][6] 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the precise structure and stereochemistry of complex natural products.
General Experimental Protocol for NMR:
-
Sample Preparation: A pure sample of the analyte (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400-800 MHz). Standard experiments include:
-
¹H NMR: To determine the number, environment, and coupling of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D Experiments (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the molecular structure.
-
-
Data Processing: The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing of chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is essential for confirming its molecular weight and elemental composition.[7][8] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and identifying specific compounds like tembetarine in plant extracts.[9]
General Experimental Protocol for LC-MS/MS:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and filtered. For complex matrices like plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for sample cleanup.
-
Chromatographic Separation (LC): The sample is injected into an HPLC or UPLC system. A reversed-phase column (e.g., C18) is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both often containing a modifier like formic acid to improve ionization.
-
Mass Analysis (MS): The eluent from the LC is directed to the mass spectrometer source (e.g., Electrospray Ionization - ESI).
-
Full Scan MS (MS1): The instrument scans a range of m/z values to detect the protonated parent ion [M]⁺ or [M+H]⁺, confirming the molecular weight. For this compound, this would be m/z 344.4.
-
Tandem MS (MS/MS or MS²): The parent ion is isolated, fragmented (e.g., via collision-induced dissociation - CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides structural information and increases the confidence of identification.[9]
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational frequencies of functional groups within a molecule.[10][11] It is a valuable tool for identifying the presence of specific bonds, such as O-H (hydroxyls), C-H (aromatic and aliphatic), and C-O (ethers), which are all present in this compound.
General Experimental Protocol for FT-IR:
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded and automatically subtracted.
-
Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, providing a characteristic "fingerprint."
Caption: General workflow for isolation and characterization.
Biological Activity and Signaling Pathways
This compound and related compounds from plants like Tinospora cordifolia have been investigated for various biological activities. These activities are often mediated through the modulation of key cellular signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[12][13] It is a downstream effector of the PI3K/Akt pathway.[13] In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated. Some natural compounds, including alkaloids found in extracts containing tembetarine, have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting this pathway.[12] Inhibition of mTOR prevents the phosphorylation of its downstream targets, leading to a halt in protein synthesis and cell cycle progression, ultimately triggering apoptosis.
Caption: Inhibition of the mTOR signaling pathway.
Beta-Adrenergic Receptor Interaction
Computational docking studies have explored the interaction of tembetarine with adrenergic receptors. For instance, tembetarine has been modeled to interact with the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR) involved in regulating cardiac function.[14] The binding affinity and inhibitory constant were calculated to be -6.25 kcal/mol and 36.45 μM, respectively, with hydrogen bonds predicted to form with asparagine and threonine residues in the receptor's binding pocket.[14] This suggests a potential modulatory role of this compound on the adrenergic system.
References
- 1. This compound | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Tembetarine | CAS:18446-73-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Tembetarine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. rNMR: open source software for identifying and quantifying metabolites in NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Magnetic Resonance (NMR) Spectroscopy For Metabolic Profiling of Medicinal Plants and Their Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Mass Spectrometry Selected Reaction Monitoring Method for Quantitation and Pharmacokinetic Study of Stepharine in Rabbit Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 11. Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tinospora sinensis (Lour.) Merr alkaloid rich extract induces colon cancer cell death via ROS mediated, mTOR dependent apoptosis pathway: “an in-vitro study” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Traditional Chinese medicine compounds modulate signaling pathways to improve cardiac-related pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
(R)-tembetarine: A Technical Guide to its Discovery and Core Scientific Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tembetarine, a benzylisoquinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside detailed experimental protocols, quantitative biological data, and an exploration of its known signaling pathways. The information is presented to support further research and development efforts related to this natural compound.
Introduction and Historical Background
This compound is structurally related to (R)-reticuline, from which it is derived through the methylation of the tertiary amino function. This structural characteristic places it within a well-studied family of alkaloids with significant biological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value |
| IUPAC Name | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |
| Molecular Formula | C₂₀H₂₆NO₄⁺ |
| Molecular Weight | 344.4 g/mol |
| Canonical SMILES | C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C |
| CAS Number | 16771-84-1 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activities of tembetarine. This information is critical for assessing its potential therapeutic applications and for guiding future structure-activity relationship (SAR) studies.
| Biological Activity | Assay/Model | Target/Cell Line | Value |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) | Bacillus cereus | 32 µg/mL |
| Staphylococcus aureus | 64 µg/mL | ||
| Minimum Bactericidal Concentration (MBC) | Bacillus cereus | 128 µg/mL | |
| Staphylococcus aureus | 256 µg/mL | ||
| Cytotoxicity | IC₅₀ | L929 cells | 1162.24 - 2290.00 µg/mL |
| HEK293 cells | 1376.67 - 2585.06 µg/mL | ||
| Receptor Binding | Inhibitory Constant (Ki) | Beta-1 Adrenergic Receptor | 36.45 µM[5] |
Experimental Protocols
General Protocol for the Isolation of this compound from Ziziphus Species
This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for alkaloids from plant materials.
4.1.1. Plant Material Collection and Preparation
-
Collect fresh plant material (e.g., stem bark of Ziziphus mauritiana).
-
Air-dry the plant material in the shade at room temperature for 7-10 days.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
4.1.2. Extraction
-
Perform a Soxhlet extraction on the powdered plant material (approx. 500 g) with methanol (2 L) for 48 hours.
-
Alternatively, conduct maceration by soaking the plant powder in methanol at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude methanol extract.
4.1.3. Acid-Base Partitioning
-
Suspend the crude methanol extract in 5% aqueous hydrochloric acid (HCl).
-
Partition the acidic solution with n-hexane to remove non-polar compounds. Discard the n-hexane layer.
-
Basify the aqueous layer to pH 9-10 with ammonium hydroxide (NH₄OH).
-
Extract the basic aqueous solution with chloroform or dichloromethane multiple times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract to yield the crude alkaloid fraction.
4.1.4. Chromatographic Purification
-
Subject the crude alkaloid fraction to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing with Dragendorff's reagent.
-
Pool the fractions containing the compound of interest and concentrate.
-
Perform further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Conceptual Enantioselective Synthesis of this compound
Conceptual Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound.
General Synthetic Steps:
-
Preparation of Precursors: Synthesize the required dopamine and phenylacetaldehyde derivatives with appropriate protecting groups.
-
Asymmetric Pictet-Spengler Reaction: Condense the dopamine derivative with the phenylacetaldehyde derivative in the presence of a chiral catalyst or with a chiral auxiliary to stereoselectively form the tetrahydroisoquinoline core of (R)-reticuline.
-
Deprotection and Modification: Remove protecting groups and perform any necessary functional group modifications to yield (R)-reticuline.
-
Quaternization: Methylate the tertiary amine of (R)-reticuline using a suitable methylating agent (e.g., methyl iodide) to afford this compound.
Signaling Pathways
This compound has been shown to interact with the beta-1 adrenergic receptor.[5] This interaction suggests a modulation of the beta-adrenergic signaling pathway, a critical pathway in various physiological processes, particularly in the cardiovascular system.
Beta-1 Adrenergic Receptor Signaling Pathway
The binding of an agonist, such as this compound, to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
References
- 1. Constituents of Zizyphus Species: A Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. phcogrev.com [phcogrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Ziziphus jujuba: Applications in the Pharmacy and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential Pharmacological Activities of (R)-tembetarine: A Technical Guide
(R)-tembetarine , also known as N-methyl-(R)-coclaurine , is a benzylisoquinoline alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently known and putative pharmacological activities of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Antibacterial Activity
This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.
Quantitative Data: Antibacterial and Cytotoxic Activities
| Parameter | Organism/Cell Line | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Bacillus cereus | 32-64 µg/mL | [1] |
| Staphylococcus aureus | 32-64 µg/mL | [1] | |
| Minimum Bactericidal Concentration (MBC) | Bacillus cereus | 128-256 µg/mL | [1] |
| Staphylococcus aureus | 128-256 µg/mL | [1] | |
| Half-maximal Inhibitory Concentration (IC50) - Cytotoxicity | L929 (murine fibroblast) | 1162.24 - 2290.00 µg/mL | [1] |
| HEK293 (human embryonic kidney) | 1376.67 - 2585.06 µg/mL | [1] |
Experimental Protocols
The antibacterial activity of this compound is typically assessed using broth microdilution methods to determine the MIC and MBC values.
-
Bacterial Strains: Bacillus cereus and Staphylococcus aureus are cultured in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Preparation of this compound: The compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution, which is then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
The cytotoxic effect of this compound on mammalian cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: L929 (murine fibroblast) and HEK293 (human embryonic kidney) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Experimental Workflow: Antibacterial and Cytotoxicity Testing
Potential Anti-Diabetic Activity
The anti-diabetic potential of this compound is an emerging area of research, with computational studies suggesting a possible mechanism of action involving the beta-1 adrenergic receptor.
Quantitative Data: Predicted Receptor Interaction
| Parameter | Target | Value | Method | Reference |
| Inhibitory Constant (Ki) | Beta-1 Adrenergic Receptor | 36.45 µM (predicted) | Molecular Docking | [2] |
Proposed Signaling Pathway: Beta-1 Adrenergic Receptor in Diabetes
In the context of diabetes, the signaling of the beta-1 adrenergic receptor in cardiac tissue is often dysregulated. While direct evidence for this compound's effect on this pathway is pending, its predicted interaction suggests a potential modulatory role. The canonical signaling cascade involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, influencing cellular metabolism and function.
Experimental Protocols for Future Investigation
To experimentally validate the anti-diabetic potential, an alpha-glucosidase inhibition assay can be performed. This enzyme is a key target for controlling postprandial hyperglycemia.
-
Enzyme and Substrate: Alpha-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Assay Procedure: The assay is typically conducted in a 96-well plate. This compound at various concentrations is pre-incubated with the alpha-glucosidase solution in a phosphate buffer (pH 6.8).
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate.
-
Incubation and Termination: The mixture is incubated at 37°C. The reaction is stopped by adding a solution of sodium carbonate.
-
Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.
This assay measures the direct effect of this compound on glucose uptake in fat cells, a crucial process in maintaining glucose homeostasis.
-
Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are treated with various concentrations of this compound, with insulin often used as a positive control.
-
Glucose Uptake Measurement: Cells are incubated with a glucose analog, such as 2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).
-
Analysis: For radioactive glucose, cells are lysed, and the radioactivity is measured using a scintillation counter. For fluorescent analogs, the fluorescence intensity is measured using a plate reader or flow cytometry. The rate of glucose uptake is then calculated.
Potential Melanogenesis Inhibitory Activity
This compound has been reported to possess melanogenesis inhibitory activity, suggesting its potential use in cosmetic or therapeutic applications for hyperpigmentation disorders.
Proposed Signaling Pathway: Inhibition of Melanogenesis
The production of melanin is primarily regulated by the microphthalmia-associated transcription factor (MITF), which in turn is controlled by the cAMP response element-binding protein (CREB). Inhibition of this pathway leads to a reduction in the expression of key melanogenic enzymes like tyrosinase.
Experimental Protocols for Future Investigation
This assay directly measures the inhibitory effect of this compound on tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Enzyme and Substrate: Mushroom tyrosinase is commonly used with L-DOPA as the substrate.
-
Assay Procedure: The assay is performed in a 96-well plate. This compound at various concentrations is mixed with the tyrosinase solution in a phosphate buffer (pH 6.8).
-
Reaction Initiation: The reaction is started by adding L-DOPA.
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time. The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.
This cell-based assay quantifies the effect of this compound on melanin production in a relevant cell model.
-
Cell Culture: B16F10 melanoma cells are cultured in a suitable medium.
-
Treatment: Cells are seeded in plates and treated with various concentrations of this compound, often in the presence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH).
-
Melanin Extraction: After a set incubation period (e.g., 48-72 hours), the cells are harvested and lysed (e.g., with NaOH). The melanin is then solubilized.
-
Quantification: The melanin content is quantified by measuring the absorbance of the lysate at 405 nm and normalizing it to the total protein content.
Conclusion
This compound exhibits confirmed antibacterial activity against Gram-positive bacteria with a relatively low cytotoxicity profile in the tested cell lines. Its potential as an anti-diabetic agent, suggested by computational modeling of its interaction with the beta-1 adrenergic receptor, warrants further experimental validation through enzymatic and cell-based assays. Similarly, the reported melanogenesis inhibitory activity requires quantification and mechanistic elucidation using established in vitro models. The detailed protocols and visualized pathways provided in this guide serve as a foundation for future research and development efforts focused on harnessing the therapeutic potential of this compound.
References
In Silico Prediction of (R)-Tembetarine Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Tembetarine, a natural alkaloid, has demonstrated potential therapeutic activities, including antibacterial and anti-diabetic effects.[1][2] However, its precise molecular targets remain largely unelucidated. This guide provides a comprehensive in silico framework for identifying and validating the protein targets of this compound. By leveraging a multi-faceted computational approach encompassing reverse docking and pharmacophore modeling, we can generate a high-confidence list of putative targets. Subsequent experimental validation is crucial to confirm these predictions. This document outlines detailed methodologies for both the computational prediction and the experimental validation phases, offering a roadmap for researchers seeking to unravel the pharmacological mechanisms of this compound and other natural products.
Introduction
Natural products are a rich source of novel therapeutic agents.[3][4] this compound, a benzylisoquinoline alkaloid, has been isolated from various plant species and has reported antibacterial and anti-diabetic properties.[1][2] Understanding the molecular basis of these activities is paramount for its development as a potential therapeutic lead. In silico target prediction methods offer a rapid and cost-effective strategy to hypothesize the protein targets of small molecules.[5][6] These computational techniques, including reverse docking and pharmacophore modeling, play a pivotal role in modern drug discovery by narrowing down the vast search space of potential biological interactions.[7][8]
This technical guide presents a structured workflow for the in silico prediction of this compound's targets, followed by detailed protocols for their experimental validation.
In Silico Target Prediction Workflow
A robust in silico target prediction strategy for this compound involves a consensus approach, integrating multiple computational methods to enhance the reliability of the predictions.[3][4]
Ligand Preparation
The three-dimensional structure of this compound is the starting point for all in silico studies.
-
Structure Retrieval: The 3D conformer of this compound can be obtained from chemical databases such as PubChem (CID: 826075).[9]
-
Energy Minimization: The retrieved structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or MOE (Molecular Operating Environment).
Reverse Docking
Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.[8][10]
-
Target Protein Library: A comprehensive library of 3D protein structures should be compiled. This can include databases like the Protein Data Bank (PDB), focusing on proteins relevant to antibacterial and anti-diabetic pathways.
-
Docking Simulation: Molecular docking simulations are performed using software such as AutoDock Vina or Glide.[11][12] The ligand, this compound, is docked into the binding sites of each protein in the library.
-
Scoring and Ranking: The resulting protein-ligand complexes are scored based on their binding affinity (e.g., kcal/mol).[1] Targets are then ranked according to their predicted binding energies.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[13][14][15]
-
Ligand-Based Pharmacophore Modeling: This approach is used when a set of known active ligands for a particular target is available.[15] A common features pharmacophore model is generated from these ligands and then used to screen for other molecules, like this compound, that fit the model.
-
Structure-Based Pharmacophore Modeling: When the 3D structure of a potential target protein is known, a pharmacophore model can be generated based on the key interaction points within the binding site.[13][16] this compound can then be fitted to this model to assess its potential as a binder.
Consensus Scoring and Target Prioritization
The results from reverse docking and pharmacophore modeling are integrated to generate a high-confidence list of predicted targets. Targets that are identified by multiple methods are prioritized for experimental validation.
Workflow Diagram
Caption: In silico target prediction workflow for this compound.
Data Presentation: Hypothetical Predicted Targets
The following table summarizes hypothetical high-confidence targets for this compound identified through the in silico workflow.
| Target ID (PDB) | Target Name | Biological Function | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Consensus Rank |
| 2ZE9 | Beta-1 Adrenergic Receptor | G-protein coupled receptor | -8.5 | 0.89 | 1 |
| 1KZN | Dihydrofolate Reductase | Folic acid metabolism | -7.9 | 0.82 | 2 |
| 3F88 | Peroxisome Proliferator-Activated Receptor Gamma | Nuclear receptor | -8.2 | 0.75 | 3 |
| 1J4I | DNA Gyrase Subunit B | DNA replication | -7.5 | 0.79 | 4 |
Experimental Protocols for Target Validation
Experimental validation is essential to confirm the computationally predicted interactions.[17][18][19]
Binding Assays
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified recombinant target protein on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable buffer.
-
Flow the this compound solutions over the sensor chip.
-
Measure the change in the refractive index at the chip surface, which is proportional to the binding of this compound to the immobilized protein.
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the purified target protein in the sample cell of the calorimeter.
-
Fill the injection syringe with a concentrated solution of this compound.
-
Perform a series of small injections of this compound into the protein solution.
-
Measure the heat released or absorbed during each injection.
-
Integrate the heat changes and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Enzyme Inhibition Assays (for enzyme targets)
-
General Protocol:
-
Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction (e.g., by adding a cofactor or changing the temperature).
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Thermal Shift Assay (CETSA)
-
Protocol:
-
Treat cultured cells with this compound or a vehicle control.
-
Heat aliquots of the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Analyze the soluble protein fraction by Western blotting using an antibody specific for the predicted target protein.
-
A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
-
Experimental Validation Workflow
Caption: Experimental validation workflow for predicted targets.
Signaling Pathway Analysis
Once a target is validated, it is crucial to understand its role in relevant signaling pathways.
Hypothetical Signaling Pathway for a Validated Target (e.g., PPARγ)
If Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is confirmed as a target, its activation by this compound could modulate pathways involved in adipogenesis, insulin sensitivity, and inflammation, consistent with its reported anti-diabetic activity.
Caption: Simplified PPARγ signaling pathway activated by this compound.
Conclusion
The integrated in silico and experimental workflow detailed in this guide provides a robust framework for the identification and validation of the molecular targets of this compound. This approach not only accelerates the understanding of its mechanism of action but also facilitates its potential development as a novel therapeutic agent. The methodologies described herein are broadly applicable to the target identification of other natural products, thus contributing to the advancement of drug discovery from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. dovepress.com [dovepress.com]
- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. This compound | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reverse docking: Significance and symbolism [wisdomlib.org]
- 11. youtube.com [youtube.com]
- 12. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Account Suspended [thepharma.net]
- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. helda.helsinki.fi [helda.helsinki.fi]
The Nexus of Reticuline Biosynthesis and (R)-Tembetarine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of reticuline, a pivotal intermediate in the synthesis of numerous benzylisoquinoline alkaloids, and clarifies the direct biochemical relationship of (R)-tembetarine to this pathway. This document furnishes detailed enzymatic data, comprehensive experimental protocols, and visual diagrams of the involved biochemical processes to support advanced research and development in alkaloid synthesis and drug discovery.
Introduction: Reticuline as a Central Hub in Alkaloid Biosynthesis
Reticuline is a crucial branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. The stereochemistry of reticuline is paramount, with the (S)-enantiomer being the precursor to many BIAs, including morphine and codeine, following epimerization to the (R)-enantiomer. This guide focuses on the enzymatic cascade leading to the formation of (S)-reticuline and its subsequent conversion to (R)-reticuline, which is then N-methylated to produce this compound.
The Biosynthetic Pathway from Tyrosine to (S)-Reticuline
The biosynthesis of (S)-reticuline initiates from the amino acid L-tyrosine, which is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors undergo a series of enzymatic reactions to yield (S)-reticuline. The core enzymatic steps are outlined below.
Key Enzymes and Reactions
The formation of (S)-reticuline from dopamine and 4-HPAA is catalyzed by a sequence of four key enzymes:
-
Norcoclaurine Synthase (NCS): Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[1][2]
-
Coclaurine N-Methyltransferase (CNMT): Mediates the N-methylation of (S)-norcoclaurine to produce (S)-coclaurine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.
-
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1): A cytochrome P450-dependent monooxygenase that hydroxylates (S)-N-methylcoclaurine at the 3' position to yield (S)-3'-hydroxy-N-methylcoclaurine.[3][4]
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT): Catalyzes the final O-methylation step to produce (S)-reticuline.[5][6]
Quantitative Data on Key Biosynthetic Enzymes
The following tables summarize the available quantitative kinetic data for the enzymes involved in the biosynthesis of (S)-reticuline. This data is essential for understanding the efficiency and substrate specificity of each enzymatic step.
Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS)
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism | Reference |
| Dopamine | Sigmoidal (Hill coeff. = 1.8) | - | Thalictrum flavum | [2] |
| 4-HPAA | 335 | - | Thalictrum flavum | [2] |
| Dopamine | Sigmoidal (Hill coeff. = 1.98) | - | Thalictrum flavum | [7] |
| 4-HPAA | 700 | - | Thalictrum flavum | [7] |
Table 2: Kinetic Parameters of Coclaurine N-Methyltransferase (CNMT)
| Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Source Organism | Reference |
| (S)-Norcoclaurine | 265 ± 31 | 31.9 ± 1.1 | Coptis japonica | [8] |
| Heliamine | 311 ± 18 | 35.9 ± 0.6 | Coptis japonica | [8] |
Table 3: Kinetic Parameters of (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism | Reference |
| (S)-N-methylcoclaurine | 15 | - | Eschscholzia californica | [3][4] |
| (S)-N-methylcoclaurine | 28.2 | 1.5 | Corydalis yanhusuo | [9] |
Table 4: Kinetic Parameters of 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT)
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism | Reference |
| (R,S)-6-O-methylnorlaudanosoline | - | - | Coptis japonica | [5] |
| (R,S)-laudanosoline | - | - | Coptis japonica | [5] |
Note: A dash (-) indicates that the value was not reported in the cited source.
The Formation of this compound
This compound is not a direct intermediate in the biosynthesis of reticuline. Instead, it is a quaternary ammonium cation derived from (R)-reticuline through N-methylation. The formation of this compound involves two key steps following the synthesis of (S)-reticuline:
-
Epimerization of (S)-Reticuline: (S)-reticuline is converted to its (R)-enantiomer, (R)-reticuline. This stereochemical inversion is catalyzed by a bifunctional enzyme known as reticuline epimerase (REPI), which possesses both an oxidase and a reductase domain. The process proceeds via a 1,2-dehydroreticuline intermediate.[3][10]
-
N-methylation of (R)-Reticuline: The tertiary amine of (R)-reticuline is methylated by a reticuline N-methyltransferase (RNMT), using SAM as the methyl donor, to form the quaternary ammonium ion this compound.[11]
Visualizing the Biochemical Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and a representative experimental workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for the key enzymatic assays in the reticuline biosynthesis pathway.
Norcoclaurine Synthase (NCS) Activity Assay
This protocol is adapted from methods used for the characterization of NCS from Thalictrum flavum.
Principle: The formation of (S)-norcoclaurine from dopamine and 4-HPAA is monitored by HPLC or LC-MS.
Reagents:
-
Assay Buffer: 100 mM HEPES buffer, pH 7.5.
-
Substrates: 10 mM Dopamine hydrochloride in water, 1 mM 4-hydroxyphenylacetaldehyde (4-HPAA) in DMSO.
-
Cofactor/Protectant: 5 mM Ascorbic acid in water (prepare fresh).
-
Enzyme: Purified NCS or cell lysate containing NCS.
-
Quenching Solution: Acetonitrile with 1% (v/v) trifluoroacetic acid (TFA).
Procedure:
-
Prepare a reaction mixture (total volume 500 µL) containing:
-
100 µL of 100 mM HEPES buffer (pH 7.5)
-
50 µL of 10 mM dopamine
-
50 µL of 1 mM 4-HPAA
-
50 µL of 5 mM ascorbic acid
-
Variable volume of enzyme solution
-
Adjust to 500 µL with sterile water.
-
-
Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at 30°C with shaking for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 500 µL of quenching solution.
-
Centrifuge the mixture to pellet precipitated protein (e.g., 14,000 x g for 10 minutes).
-
Analyze the supernatant for (S)-norcoclaurine formation using reverse-phase HPLC with UV detection (e.g., 280 nm) or LC-MS for confirmation.[5]
Coclaurine N-Methyltransferase (CNMT) Activity Assay
This protocol is based on a colorimetric assay or can be adapted for HPLC analysis.
Principle: The N-methylation of a substrate like norcoclaurine is coupled to the production of S-adenosyl-L-homocysteine (SAH), which can be detected. Alternatively, the formation of the N-methylated product can be directly measured by HPLC.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrates: 1 mM (S)-Norcoclaurine, 1 mM S-adenosyl-L-methionine (SAM).
-
Enzyme: Purified CNMT.
-
Quenching Solution: 10% Trichloroacetic acid (TCA).
Procedure for HPLC-based assay:
-
Prepare a reaction mixture (total volume 100 µL) containing:
-
50 µL of 50 mM Tris-HCl (pH 7.5)
-
10 µL of 1 mM (S)-Norcoclaurine
-
10 µL of 1 mM SAM
-
Variable volume of purified CNMT
-
Adjust to 100 µL with sterile water.
-
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10% TCA.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant for the formation of (S)-coclaurine by reverse-phase HPLC.
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) Activity Assay
This protocol is for a microsomal-based assay, as CYP80B1 is a membrane-bound cytochrome P450 enzyme.[12][13][14]
Principle: The hydroxylation of (S)-N-methylcoclaurine is dependent on NADPH and a cytochrome P450 reductase. The formation of (S)-3'-hydroxy-N-methylcoclaurine is monitored by HPLC or LC-MS.
Reagents:
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.5.
-
Substrate: 1 mM (S)-N-methylcoclaurine in DMSO.
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH.
-
Enzyme Preparation: Microsomal fraction containing heterologously expressed CYP80B1 and a compatible cytochrome P450 reductase.
-
Quenching Solution: Ice-cold acetonitrile.
Procedure:
-
Prepare a reaction mixture (total volume 200 µL) containing:
-
100 µL of 100 mM Potassium phosphate buffer (pH 7.5)
-
2 µL of 1 mM (S)-N-methylcoclaurine
-
Microsomal preparation (e.g., 50 µg of total protein)
-
Adjust volume with buffer.
-
-
Pre-warm the mixture at 35°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH.
-
Incubate at 35°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet membranes and proteins.
-
Analyze the supernatant for the formation of (S)-3'-hydroxy-N-methylcoclaurine by HPLC or LC-MS.
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT) Activity Assay
This protocol is similar to the CNMT assay, focusing on O-methylation.[15]
Principle: The transfer of a methyl group from SAM to the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine to form (S)-reticuline is monitored by HPLC.
Reagents:
-
Assay Buffer: 0.3 M Tris-HCl, pH 7.5, containing 25 mM sodium ascorbate.
-
Substrates: 1 mM (S)-3'-hydroxy-N-methylcoclaurine, 1 mM SAM.
-
Enzyme: Purified 4'-OMT.
-
Quenching Solution: Methanol.
Procedure:
-
Prepare a reaction mixture (total volume 100 µL) containing:
-
50 µL of assay buffer
-
10 µL of 1 mM (S)-3'-hydroxy-N-methylcoclaurine
-
10 µL of 1 mM SAM
-
Variable volume of purified 4'-OMT
-
Adjust to 100 µL with sterile water.
-
-
Incubate at 30°C for 1 hour.[15]
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant for the formation of (S)-reticuline by reverse-phase HPLC with UV detection at 280 nm.[15]
Conclusion
This technical guide has detailed the enzymatic pathway leading to the biosynthesis of (S)-reticuline and its subsequent conversion to (R)-reticuline and ultimately this compound. The provided quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways offer a comprehensive resource for researchers in the fields of plant biochemistry, synthetic biology, and drug development. A thorough understanding of these enzymatic steps is critical for the successful engineering of microbial systems for the production of valuable benzylisoquinoline alkaloids and for the development of novel therapeutic agents.
References
- 1. Structural basis of enzymatic (S)-norcoclaurine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: an enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Benzylisoquinoline Alkaloid Research
For Researchers, Scientists, and Drug Development Professionals
Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant secondary metabolites with a long and storied history in medicine. This guide provides an in-depth technical overview of the core aspects of BIA research, focusing on their pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for their study. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Benzylisoquinoline Alkaloids
Benzylisoquinoline alkaloids are nitrogen-containing compounds characterized by a benzyl group attached to an isoquinoline core. They are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. For centuries, crude plant extracts containing these alkaloids have been utilized in traditional medicine. The isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century marked a pivotal moment in pharmacology, paving the way for the discovery and characterization of over 2,500 different BIAs.[1]
These compounds exhibit a remarkable range of pharmacological effects, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties. Prominent examples include the analgesic morphine, the cough suppressant codeine, the antimicrobial berberine, the anticancer agent noscapine, and the vasodilator papaverine.[2] The complex stereochemistry of many BIAs often makes their chemical synthesis economically unviable, thus plants remain the primary commercial source.[3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for a selection of prominent benzylisoquinoline alkaloids, providing a comparative overview of their biological activities, pharmacokinetic profiles, and toxicities.
Table 1: Anticancer and Antimicrobial Activity of Selected Benzylisoquinoline Alkaloids
| Alkaloid | Activity | Cell Line/Organism | IC50 / MIC (µM) | Reference(s) |
| Berberine | Anticancer | A549 (Lung Carcinoma) | 1.95 | [4] |
| Anticancer | OVCAR-3 (Ovarian Carcinoma) | >100 | [4] | |
| Antimicrobial | Staphylococcus aureus | 9.9 | [5] | |
| Antimicrobial | Escherichia coli | 39.6 | [5] | |
| Sanguinarine | Anticancer | A431 (Skin Squamous Cell Carcinoma) | 4.0 | [6] |
| Anticancer | A388 (Skin Squamous Cell Carcinoma) | 4.0 | [6] | |
| Antimicrobial | Mycobacterium phlei | 6-25 mg/L | [1] | |
| Noscapine | Anticancer | Various | Varies | [7] |
| Papaverine | Antiviral | HIV | ED50: 5.8 | [8] |
| Anolobine | Antimicrobial | Gram-positive bacteria | MIC90: 12-50 mg/L | [1] |
| Anonaine | Antimicrobial | Candida albicans | MIC: 3-12 mg/L | [1] |
IC50: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration; ED50: Half maximal effective dose.
Table 2: Pharmacokinetic Parameters of Selected Benzylisoquinoline Alkaloids
| Alkaloid | Parameter | Value | Species | Administration Route | Reference(s) |
| Codeine | Bioavailability | ~94% | Human | Oral | [5] |
| Tmax | ~1 hour | Human | Oral | [5] | |
| Half-life (t½) | ~3 hours | Human | Oral | [5] | |
| Excretion | ~90% renal | Human | Oral | [5] | |
| Papaverine | Half-life (t½) | 1.0 ± 0.2 hours | Rat | Intravenous | [9] |
| Noscapine | Half-life (t½) | 6.2 ± 2.2 hours | Rat | Intravenous | [9] |
| Berberine | Bioavailability | <1% | Human | Oral | [10] |
| Metabolism | Extensive first-pass | Human | Oral | [10] |
Tmax: Time to reach maximum plasma concentration.
Table 3: Acute Toxicity of Selected Benzylisoquinoline Alkaloids
| Alkaloid | LD50 | Species | Administration Route | Reference(s) |
| Berberine | 23 mg/kg | Mouse | Intraperitoneal | [10] |
| 329 mg/kg | Mouse | Oral | [10] | |
| 205 mg/kg (sulfate) | Rat | Intraperitoneal | [10] | |
| Sanguinarine | 1,658 mg/kg | Rat | Oral | [10] |
| 29 mg/kg | Rat | Intravenous | [10] | |
| >200 mg/kg | Rabbit | Dermal | [10] |
LD50: Median lethal dose.
Key Signaling Pathways and Mechanisms of Action
Benzylisoquinoline alkaloids exert their diverse pharmacological effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for three well-studied BIAs: morphine, berberine, and sanguinarine.
Morphine and the Opioid Receptor Signaling Pathway
Morphine's analgesic effects are primarily mediated through its interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[11] Activation of MOR leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channel activity, ultimately resulting in decreased neuronal excitability and pain transmission.[12]
Berberine and the AMPK Signaling Pathway
Berberine has garnered significant attention for its metabolic regulatory effects, which are largely attributed to its ability to activate AMP-activated protein kinase (AMPK).[8] AMPK acts as a cellular energy sensor. Berberine-mediated AMPK activation can occur through various mechanisms, including a lysosomal pathway, and leads to the inhibition of anabolic processes and the stimulation of catabolic pathways, thereby improving glucose and lipid metabolism.[13][14]
Sanguinarine and the Induction of Apoptosis
Sanguinarine exhibits potent anticancer activity by inducing apoptosis in various cancer cell lines. Its pro-apoptotic effects are mediated through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of key signaling cascades such as the MAPK and STAT3 pathways.[15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in benzylisoquinoline alkaloid research.
Extraction and Purification of Benzylisoquinoline Alkaloids from Plant Material
This protocol outlines a general procedure for the extraction and purification of BIAs from dried plant material, such as Papaver somniferum capsules.
A. Soxhlet Extraction
-
Preparation of Plant Material: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Soxhlet Apparatus Setup: Place a thimble containing the powdered plant material into the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., methanol or ethanol) and a condenser.[17]
-
Extraction Process: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent extracts the alkaloids and once the chamber is full, the solution is siphoned back into the flask. This process is repeated for several hours to ensure complete extraction.
-
Solvent Evaporation: After extraction, the solvent is removed using a rotary evaporator under reduced pressure to yield a crude alkaloid extract.
B. Acid-Base Extraction for Purification
-
Dissolution of Crude Extract: Dissolve the crude extract in a 5% hydrochloric acid solution. Most alkaloids will form salts and dissolve in the acidic aqueous phase.
-
Removal of Neutral and Acidic Impurities: Wash the acidic solution with a non-polar solvent like diethyl ether or chloroform to remove fats, waxes, and other non-basic impurities. Discard the organic layer.
-
Basification and Alkaloid Extraction: Make the aqueous phase alkaline (pH 9-10) by adding a base such as ammonium hydroxide. This converts the alkaloid salts back to their free base form, which are generally insoluble in water.
-
Extraction of Free Bases: Extract the free alkaloid bases from the aqueous solution using an immiscible organic solvent (e.g., chloroform or a chloroform/isopropanol mixture). Repeat the extraction several times to ensure complete recovery.
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a purified alkaloid mixture.
C. Column Chromatography
-
Stationary Phase Preparation: Prepare a column with a suitable adsorbent, such as silica gel or alumina, as the stationary phase.[18]
-
Sample Loading: Dissolve the purified alkaloid mixture in a small amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (gradient elution). The choice of solvents depends on the specific alkaloids being separated. For instance, a chloroform-methanol gradient is often effective.[19]
-
Fraction Collection and Analysis: Collect the eluting solvent in fractions and analyze each fraction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the desired pure alkaloids.
-
Isolation of Pure Alkaloids: Combine the pure fractions and evaporate the solvent to obtain the isolated benzylisoquinoline alkaloids.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of potential anticancer compounds.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzylisoquinoline alkaloid in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the alkaloid compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.
Analysis of MAPK Signaling Pathway Activation by Western Blotting
This protocol describes the detection of phosphorylated (activated) forms of MAP kinases, such as ERK, JNK, and p38, in response to treatment with a benzylisoquinoline alkaloid.
-
Cell Culture and Treatment: Culture the cells of interest to about 80-90% confluency. Treat the cells with the benzylisoquinoline alkaloid at the desired concentration and for various time points. Include an untreated control.
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the MAP kinases of interest (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST to remove unbound primary antibodies. Then, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the MAP kinases or a housekeeping protein like GAPDH or β-actin.
Conclusion and Future Perspectives
The field of benzylisoquinoline alkaloid research continues to be a vibrant and productive area of natural product science. The diverse pharmacological activities of these compounds, coupled with an increasing understanding of their mechanisms of action, underscore their potential as scaffolds for the development of new therapeutic agents. Advances in analytical techniques, such as high-resolution mass spectrometry, are enabling the identification and characterization of novel BIAs.[22] Furthermore, the elucidation of BIA biosynthetic pathways is paving the way for metabolic engineering and synthetic biology approaches to produce these valuable compounds in microbial systems, which could provide a more sustainable and scalable alternative to plant-based production.[2] Future research will likely focus on the clinical translation of promising BIA candidates, the exploration of their synergistic effects with existing drugs, and the continued discovery of new alkaloids with unique biological properties.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Toxicological Effects of Berberine and Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. painphysicianjournal.com [painphysicianjournal.com]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 호스팅 기간 만료 [x-y.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-Tembetarine from (R)-Reticuline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of (R)-tembetarine from its precursor, (R)-reticuline. This compound, a quaternary ammonium alkaloid, is synthesized via the N-methylation of the tertiary amine of (R)-reticuline. This process, a Menschutkin reaction, is a straightforward and efficient method for the preparation of this target compound. These application notes include a detailed experimental protocol, a summary of quantitative data, and visualizations to aid in the understanding of the synthetic workflow.
Introduction
(R)-Reticuline is a key biosynthetic intermediate in the formation of a wide variety of benzylisoquinoline alkaloids. The N-methylation of (R)-reticuline to form this compound is a critical step in the biosynthesis of certain aporphine alkaloids, such as magnoflorine.[1] Chemically, this transformation involves the quaternization of the tertiary nitrogen atom within the isoquinoline core. This protocol outlines a standard laboratory procedure for achieving this synthesis using methyl iodide as the methylating agent.
Chemical Transformation
The synthesis of this compound from (R)-reticuline is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of (R)-reticuline attacks the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and the generation of a positively charged quaternary ammonium ion, with iodide as the counter-ion.

Experimental Protocol: N-methylation of (R)-Reticuline
This protocol is based on established methods for the N-methylation of tertiary amine alkaloids.
Materials:
-
(R)-Reticuline
-
Methyl iodide (CH₃I)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-reticuline (1.0 eq).
-
Dissolve the (R)-reticuline in anhydrous acetone.
-
Cool the solution in an ice bath.
-
-
Addition of Methylating Agent:
-
Slowly add methyl iodide (a slight excess, e.g., 1.1-1.5 eq) to the cooled, stirring solution of (R)-reticuline.
-
-
Reaction:
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate may be observed as the quaternary ammonium salt is often less soluble in acetone than the starting material.
-
Reaction times can vary, but stirring for 12-24 hours at room temperature is typically sufficient. Gentle heating may be applied if the reaction is slow, but this should be done with caution due to the volatility of methyl iodide.
-
-
Isolation of Product:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and excess methyl iodide.
-
-
Drying:
-
Dry the purified this compound iodide under vacuum to obtain the final product.
-
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| (R)-Reticuline | C₁₉H₂₃NO₄ | 329.40 | Starting Material |
| Methyl Iodide | CH₃I | 141.94 | Methylating Agent |
| This compound Iodide | C₂₀H₂₆INO₄ | 471.33 | Product |
Table 2: Expected Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |
| ¹H NMR | 3.0 - 4.0 | Protons of the N-methyl groups on the quaternary nitrogen. |
| 6.5 - 7.5 | Aromatic protons. | |
| ¹³C NMR | 50 - 60 | Carbons of the N-methyl groups. |
| 110 - 150 | Aromatic carbons. |
Note: Specific chemical shifts will depend on the solvent used for NMR analysis. The data presented is a general expectation for this class of compounds.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound from (R)-Reticuline.
Logical Relationship of Reactants and Product
Caption: Reactant and product relationship in the synthesis of this compound.
Safety Precautions
-
Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Acetone and diethyl ether are highly flammable. Ensure there are no open flames or ignition sources in the vicinity.
-
Conduct the reaction under an inert atmosphere to prevent moisture from interfering with the reaction.
Conclusion
The synthesis of this compound from (R)-reticuline via N-methylation with methyl iodide is a reliable and straightforward procedure. This method provides a high yield of the desired quaternary ammonium salt. The provided protocol can be adapted for various scales of synthesis and serves as a fundamental transformation in the chemical derivatization of benzylisoquinoline alkaloids for further drug development and biological studies.
References
Chiral Separation of (R)- and (S)-Tembetarine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tembetarine, a benzylisoquinoline alkaloid, has demonstrated potential therapeutic activities, including anti-diabetic and antibacterial effects. As a chiral molecule, it exists as (R)- and (S)-enantiomers. It is crucial to separate and characterize these enantiomers, as they may exhibit different pharmacological and toxicological profiles. This document provides detailed application notes and generalized protocols for the chiral separation of (R)- and (S)-tembetarine using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Introduction to Chiral Separation of Alkaloids
Chirality is a critical aspect of drug development, as enantiomers of a therapeutic compound can have distinct biological activities.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the separation and analysis of individual enantiomers are essential for the development of safe and effective drugs.
Several techniques are employed for chiral separations, with HPLC, SFC, and CE being the most prominent in the pharmaceutical industry.[2] These methods often utilize chiral stationary phases (CSPs) or chiral selectors in the mobile phase or background electrolyte to achieve enantiomeric resolution. Polysaccharide-based CSPs, in particular, have shown broad applicability for the separation of a wide range of chiral compounds, including alkaloids.[3]
While specific methods for the chiral separation of tembetarine are not widely published, this document outlines generalized protocols based on established methodologies for similar alkaloid structures. These protocols provide a strong starting point for method development and optimization.
Analytical Methods for Chiral Separation
The following tables summarize generalized starting conditions for the chiral separation of (R)- and (S)-tembetarine enantiomers by HPLC, SFC, and CE. Note: These are starting points and will likely require optimization for baseline separation and robust performance.
Table 1: High-Performance Liquid Chromatography (HPLC) - Generalized Conditions
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase | Condition 3: Polar Organic |
| Chiral Stationary Phase | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Chiralpak® ID (Cellulose tris(3-chlorophenylcarbamate)) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine | Acetonitrile / 10 mM Ammonium Bicarbonate (60:40, v/v) | Methanol with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25°C | 30°C | 25°C |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm |
Table 2: Supercritical Fluid Chromatography (SFC) - Generalized Conditions
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 100 mm, 3 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) with 0.2% Isopropylamine | Supercritical CO₂ / Ethanol (70:30, v/v) with 20 mM Ammonia |
| Flow Rate | 3.0 mL/min | 2.5 mL/min |
| Back Pressure | 150 bar | 120 bar |
| Temperature | 40°C | 35°C |
| Detection | UV at 280 nm | UV at 280 nm |
Table 3: Capillary Electrophoresis (CE) - Generalized Conditions
| Parameter | Condition 1 | Condition 2 |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin | 15 mM Sulfated-β-cyclodextrin |
| Background Electrolyte | 50 mM Phosphate Buffer (pH 2.5) | 25 mM Tris-Phosphate Buffer (pH 7.0) |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length (50 cm effective) | Fused Silica, 75 µm i.d., 50 cm total length (40 cm effective) |
| Voltage | 20 kV | -15 kV |
| Temperature | 25°C | 20°C |
| Detection | UV at 214 nm | UV at 214 nm |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic tembetarine at 1 mg/mL in methanol.
-
Working Solution: Dilute the stock solution with the initial mobile phase (for HPLC/SFC) or background electrolyte (for CE) to a final concentration of 50-100 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
HPLC Method Development Protocol
-
Column Screening: Screen a variety of polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, IB, IC, ID, and Chiralcel® OD, OJ) under normal phase, reversed-phase, and polar organic conditions.
-
Mobile Phase Optimization:
-
Normal Phase: Vary the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane, heptane). Add a basic modifier (e.g., diethylamine, isopropylamine) for basic analytes like tembetarine to improve peak shape.
-
Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the buffer can significantly impact retention and selectivity.
-
Polar Organic: Screen different polar organic solvents (e.g., methanol, ethanol, acetonitrile) with acidic or basic additives.
-
-
Temperature and Flow Rate Optimization: Evaluate the effect of column temperature and mobile phase flow rate on resolution and analysis time.
SFC Method Development Protocol
-
Co-solvent Screening: Screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) with supercritical CO₂.
-
Additive Screening: Evaluate the effect of acidic (e.g., trifluoroacetic acid) and basic (e.g., isopropylamine, ammonia) additives in the co-solvent to improve peak shape and selectivity.
-
Parameter Optimization: Optimize the percentage of co-solvent, back pressure, and temperature to achieve the best separation.
CE Method Development Protocol
-
Chiral Selector Screening: Screen various neutral and charged cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin).
-
Buffer pH and Concentration: Optimize the pH and concentration of the background electrolyte. The charge state of tembetarine and the chiral selector will be influenced by the pH.
-
Voltage and Temperature Optimization: Adjust the applied voltage and capillary temperature to improve separation efficiency and analysis time.
Visualizations
Experimental Workflow
Caption: Workflow for Chiral Separation Method Development.
Hypothetical Signaling Pathway for Anti-Diabetic Activity
Given that tembetarine has reported anti-diabetic activity, a plausible mechanism could involve interaction with a G-protein coupled receptor (GPCR) leading to downstream signaling that enhances glucose uptake. The following diagram illustrates a hypothetical pathway. It is important to note that the specific receptor and downstream effectors for tembetarine have not been elucidated.
References
Application Note: Quantification of (R)-tembetarine in Human Plasma using Chiral High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (R)-tembetarine in human plasma. The method utilizes a chiral stationary phase for the enantioselective separation of this compound from its S-enantiomer. Sample preparation involves a straightforward solid-phase extraction (SPE) protocol to ensure high recovery and minimize matrix effects. The method has been validated according to the International Conference on Harmonization (ICH) guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Tembetarine is a chiral isoquinoline alkaloid with potential therapeutic applications. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, it is crucial to develop analytical methods that can distinguish and quantify the individual enantiomers.[1][2][3] This document provides a detailed protocol for the quantification of the (R)-enantiomer of tembetarine in human plasma using chiral HPLC with UV detection.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Chiral stationary phases are essential for the separation of enantiomers.[1][2] A polysaccharide-based chiral column is proposed for this application.
-
Mobile Phase: A mixture of an organic modifier (e.g., isopropanol) and a non-polar solvent (e.g., hexane) with a suitable acidic or basic additive to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
2.2. Standards and Reagents
-
This compound analytical standard
-
(S)-tembetarine analytical standard
-
Internal Standard (IS) - e.g., a structurally similar chiral compound
-
HPLC grade hexane, isopropanol, and diethylamine
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges
2.3. Sample Preparation
Effective sample preparation is critical for removing interferences from biological matrices.[4][5][6][7] A solid-phase extraction (SPE) method is recommended for its efficiency in cleaning up complex samples.[6]
-
Plasma Pre-treatment: Thaw frozen human plasma samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
Spiking: To 500 µL of plasma, add 50 µL of the internal standard (IS) working solution. For calibration standards and quality control samples, add the appropriate concentration of this compound.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 10 µL of the reconstituted sample into the HPLC system.
Method Validation Summary
The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[8]
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (Intra-day %RSD) | < 4.5% |
| Precision (Inter-day %RSD) | < 6.8% |
| Accuracy (% Recovery) | 95.2% - 103.5% |
| Selectivity | No interference from endogenous plasma components |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate |
Results and Discussion
The developed chiral HPLC method successfully separated this compound from its S-enantiomer with good resolution. The sample preparation procedure provided clean extracts with high recovery rates. The validation data demonstrates that the method is linear, sensitive, precise, and accurate for the quantification of this compound in human plasma.
Diagrams
Caption: Workflow for the quantification of this compound in human plasma.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
Conclusion
A highly selective, sensitive, and reliable chiral HPLC method for the quantification of this compound in human plasma has been developed and validated. This method is suitable for use in clinical and research laboratories for pharmacokinetic and other related studies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. gcms.cz [gcms.cz]
- 8. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of (R)-Tembetarine from Crude Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tembetarine is a protoberberine alkaloid found in various plant species, notably from the Menispermaceae family, including Tinospora cordifolia. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including reported antibacterial and anti-diabetic activities.[1] The purification of this compound from crude plant extracts is a critical step in enabling further pharmacological investigation and potential drug development. This document provides a detailed protocol for the extraction, isolation, and purification of this compound, along with methods for its quantification.
I. Extraction and Preliminary Purification
The initial extraction from the plant material and a primary purification step are crucial for obtaining a fraction enriched with alkaloids.
Experimental Protocol: Extraction and Acid-Base Partitioning
-
Plant Material Preparation:
-
Air-dry the stems of Tinospora cordifolia in the shade for 7-10 days.
-
Pulverize the dried stems into a coarse powder using an electric grinder.
-
-
Solvent Extraction:
-
Perform a Soxhlet extraction on the powdered plant material (e.g., 1 kg) with 80% methanol.
-
Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% (v/v) sulfuric acid.
-
Wash the acidic solution with ethyl ether to remove neutral and weakly acidic impurities.
-
Basify the aqueous fraction to approximately pH 9 with 25% ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous solution with an organic solvent such as chloroform or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the total alkaloid extract.
-
II. Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the total alkaloid extract.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel 60 (70-230 mesh) in the initial mobile phase (e.g., chloroform).
-
Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.
-
-
Sample Loading:
-
Adsorb the total alkaloid extract onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol.
-
Start with 100% chloroform and gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable mobile phase for TLC analysis of protoberberine alkaloids is chloroform:methanol (9:1 v/v).
-
Combine the fractions that show a prominent spot corresponding to a standard of this compound.
-
Experimental Workflow: From Plant to Purified Compound
Caption: Workflow for the extraction and purification of this compound.
III. High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis
For achieving high purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended. Analytical HPLC is used for quantification and purity assessment.
Experimental Protocol: HPLC Method
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of protoberberine alkaloids.[2][3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Protoberberine alkaloids can be detected by UV absorbance at approximately 280 nm and 345 nm.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.
-
-
Sample and Standard Preparation:
-
Dissolve the partially purified this compound fractions and a reference standard of this compound in the mobile phase or a compatible solvent (e.g., methanol).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of the this compound standard.
-
Determine the concentration of this compound in the purified fractions by comparing their peak areas to the calibration curve.
-
IV. Data Presentation
The quantitative data from the purification process should be systematically recorded to evaluate the efficiency of the protocol.
| Purification Step | Starting Material (g) | Recovered Material (g) | This compound Purity (%) | Yield (%) |
| Crude Methanolic Extract | 1000 | 150 | ~1 | 100 |
| Total Alkaloid Extract | 150 | 15 | ~10 | 10 |
| Silica Gel Chromatography Pool | 15 | 1.5 | ~70 | 1 |
| Preparative HPLC | 1.5 | 0.1 | >98 | 0.067 |
Note: The values presented in this table are representative and may vary depending on the plant material and experimental conditions.
V. Biological Activity and Signaling Pathway
This compound has been reported to interact with the beta-1 adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving cyclic AMP (cAMP).[1]
Signaling Pathway of Beta-1 Adrenergic Receptor Activation
Activation of the beta-1 adrenergic receptor by an agonist like this compound leads to the activation of a stimulatory G-protein (Gs). The alpha subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][4] The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response.[5][6]
Caption: The cAMP signaling pathway initiated by this compound.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plantsjournal.com [plantsjournal.com]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Application Notes and Protocols: In Vitro Antibacterial Assay for (R)-Tembetarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tembetarine, a benzylisoquinoline alkaloid, has demonstrated potential as an antibacterial agent.[1][2] This document provides a detailed protocol for determining the in vitro antibacterial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This protocol is adapted from established methods for testing natural products and is suitable for screening and evaluating the antibacterial efficacy of this compound against various bacterial strains.[4][5]
Data Presentation
The antibacterial activity of Tembetarine has been reported against Gram-positive bacteria. The following table summarizes the available quantitative data for its antibacterial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Tembetarine | Bacillus cereus | 32-64 | 128-256 |
| Tembetarine | Staphylococcus aureus | 32-64 | 128-256 |
| Tembetarine | MRSA SP6-106 | 32-64 | 128-256 |
| Tembetarine | S. aureus ATCC 25932 | 32-64 | 128-256 |
| Table 1: Reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Tembetarine against various bacterial strains.[1] |
Experimental Protocol: Broth Microdilution Assay for this compound
This protocol details the steps for determining the MIC of this compound using the broth microdilution method in 96-well microtiter plates.[4][5][6][7][8][9]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well sterile flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus cereus)
-
Positive control antibiotic (e.g., ampicillin, gentamicin)
-
Sterile water or saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or McFarland densitometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Resazurin sodium salt solution (optional, as a growth indicator)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solubility should be determined beforehand.
-
Further dilute the stock solution in the appropriate broth (e.g., MHB) to create a working solution at twice the highest desired final concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Setup:
-
In a 96-well plate, add 100 µL of sterile broth to all wells except for the first column.
-
Add 200 µL of the this compound working solution to the first well of each row designated for testing.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly and repeat this process across the row to the desired final concentration. Discard 100 µL from the last well. This will create a gradient of decreasing concentrations of this compound.
-
Set up control wells:
-
Positive Control: Broth with the bacterial inoculum and no this compound.
-
Negative Control: Broth only, without bacteria or this compound.
-
Solvent Control: Broth with the highest concentration of DMSO used in the assay and the bacterial inoculum to ensure the solvent has no inhibitory effect.
-
Antibiotic Control: A row with a standard antibiotic undergoing serial dilution to confirm the susceptibility of the test organism.
-
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 200 µL. This will dilute the compound concentrations to the final desired test concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay to determine the MIC of this compound.
Potential Antibacterial Mechanisms of Action
While the specific molecular targets of this compound are not fully elucidated, many plant-derived alkaloids exert their antibacterial effects through common pathways.[10][11] The following diagram illustrates potential mechanisms.
Caption: Potential antibacterial mechanisms of action for plant-derived alkaloids like this compound.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activities and mechanisms of extract and components of herbs in East Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Cytotoxicity of (R)-tembetarine using a Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the cytotoxicity of (R)-tembetarine, a quaternary isoquinoline alkaloid, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. While specific data on the cytotoxic effects of this compound against cancer cell lines is limited, this protocol offers a robust framework for its evaluation. Information on the known, albeit weak, cytotoxic activity of tembetarine against non-cancerous cell lines is presented. Furthermore, a hypothetical signaling pathway for the cytotoxic action of related alkaloids is proposed to guide further mechanistic studies.
Introduction to this compound and Cytotoxicity
This compound is a quaternary alkaloid belonging to the protoberberine class of isoquinoline alkaloids.[1] Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have been a rich source for drug discovery, with many exhibiting potent biological activities, including anticancer properties.[2] Structurally related alkaloids, such as aporphines and other protoberberines, have demonstrated cytotoxicity against various cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest.[3][4]
The assessment of cytotoxicity is a critical step in the evaluation of potential therapeutic agents. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.
Quantitative Data on Tembetarine Cytotoxicity
| Cell Line | Compound | IC50 (µg/mL) | Cytotoxicity Level |
| L929 | Tembetarine | 1162.24 - 2290.00 | Weak |
| HEK293 | Tembetarine | 1376.67 - 2585.06 | Weak |
Table 1: Cytotoxicity of Tembetarine against non-cancerous cell lines.[5]
Note: The high IC50 values suggest that at the tested concentrations, tembetarine has a low toxic effect on these specific cell lines. Further studies are required to determine the cytotoxic potential of this compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound on adherent cancer cell lines.
3.1. Materials and Reagents
-
This compound (of desired purity)
-
Selected human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
3.2. Experimental Procedure
-
Cell Seeding:
-
Culture the selected cancer cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations for treatment.
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
4.1. Experimental Workflow Diagram
A schematic representation of the MTT assay workflow.
4.2. Hypothetical Signaling Pathway for Cytotoxicity
While the precise signaling pathway for this compound's cytotoxicity is unknown, related protoberberine and aporphine alkaloids are known to induce apoptosis and cell cycle arrest through various signaling cascades.[2][6] A plausible hypothetical mechanism could involve the modulation of key regulators of cell survival and death.
A hypothetical signaling pathway for this compound-induced apoptosis.
This diagram illustrates a potential mechanism where this compound inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival.[2][6] Inhibition of this pathway could lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of the intrinsic apoptotic cascade, ultimately resulting in cancer cell death.
Conclusion
The MTT assay provides a reliable and straightforward method for evaluating the cytotoxic potential of this compound. While current data on its efficacy against cancer cells is scarce, the provided protocol enables researchers to systematically investigate its dose-dependent effects on cell viability. The observed weak cytotoxicity of the broader class of tembetarine against non-cancerous cells suggests that this compound might have a favorable safety profile, though this requires thorough investigation. Future studies should focus on screening this compound against a diverse panel of cancer cell lines and elucidating its precise mechanism of action to determine its potential as a novel anticancer agent.
References
- 1. This compound | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Tembetarine Beta-1 Adrenergic Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tembetarine, a tetrahydroisoquinoline alkaloid, is a compound of interest for its potential interaction with adrenergic receptors. The beta-1 (β1) adrenergic receptor, predominantly expressed in the heart and kidneys, plays a crucial role in regulating cardiac function and blood pressure. Consequently, characterizing the binding affinity of novel compounds like this compound to the β1-adrenergic receptor is a critical step in drug discovery and development, particularly for cardiovascular therapeutics.
Principle of the Assay
This protocol describes a competitive binding assay, a fundamental technique in pharmacology. The assay measures the ability of a test compound, in this case, this compound, to compete with a radiolabeled ligand for binding to the β1-adrenergic receptor. The radioligand is a molecule with known high affinity and specificity for the receptor. The amount of radioligand displaced by increasing concentrations of the unlabeled test compound is measured, allowing for the determination of the test compound's binding affinity.
Data Presentation
As specific quantitative data for this compound is not publicly available, the following table is a template illustrating how binding affinity data for a test compound at the β1-adrenergic receptor would be presented. The data for the well-characterized β-blocker, (S)-Metoprolol, is included for reference.
| Compound | Receptor | Radioligand | Ki (nM) | Assay Conditions | Reference |
| This compound | Human β1-Adrenergic | [125I]-(S)-Pindolol | Data Not Available | Membranes from HEK293 cells expressing β1-AR | N/A |
| (S)-Metoprolol | Guinea Pig β1-Adrenergic | [125I]-(S)-Pindolol | 18.6 ± 2.5 | Membranes from guinea-pig left ventricular free wall | [1] |
Note: The Ki value for (S)-Metoprolol is presented as a mean ± standard deviation.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-(S)-Pindolol (a high-affinity, non-selective β-adrenergic antagonist). Alternative radioligands include [3H]-Dihydroalprenolol ([3H]-DHA).
-
Test Compound: this compound.
-
Reference Compound: A known β1-selective antagonist (e.g., (S)-Metoprolol) or a non-selective antagonist (e.g., Propranolol).
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at room temperature.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting radioactivity.
-
Filtration Apparatus: A cell harvester for rapid filtration.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Incubation Plates: 96-well polypropylene plates.
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
Experimental Workflow
The following diagram illustrates the general workflow for the competitive radioligand binding assay.
Experimental workflow for the β1-adrenergic receptor binding assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the reference compound in the assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.
-
Dilute the radioligand ([125I]-(S)-Pindolol) in assay buffer to a final concentration that is approximately equal to its Kd value for the β1-adrenergic receptor.
-
Prepare the receptor membranes to a final protein concentration that yields a sufficient signal-to-noise ratio. This needs to be optimized for each batch of membranes.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of receptor membranes.
-
Non-specific Binding (NSB): 25 µL of the high-concentration non-labeled antagonist (e.g., 10 µM Propranolol), 25 µL of radioligand, and 50 µL of receptor membranes.
-
Competitive Binding: 25 µL of each concentration of this compound or the reference compound, 25 µL of radioligand, and 50 µL of receptor membranes.
-
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments but is typically 60-120 minutes.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat will trap the receptor membranes with the bound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials.
-
Add a suitable volume of scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve with variable slope) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathway
Activation of the β1-adrenergic receptor by an agonist initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
β1-Adrenergic receptor signaling pathway.
Conclusion
This document provides a comprehensive, though generalized, guide for conducting a β1-adrenergic receptor binding assay for this compound. Adherence to this protocol will enable researchers to determine the binding affinity of this and other novel compounds, providing crucial data for their pharmacological characterization and potential development as therapeutic agents. Due to the absence of specific binding data for this compound in published literature, the initial experiments should focus on a broad concentration range to establish an approximate affinity before refining the assay for precise Ki determination.
References
Validated Chiral HPLC Method for the Quantification of (R)-tembetarine: Application Notes and Protocols
Abstract
This document details a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-tembetarine, a chiral isoquinoline alkaloid. The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of this compound from its (S)-enantiomer. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound.
Introduction
This compound is a naturally occurring isoquinoline alkaloid with demonstrated biological activities, including anti-diabetic and antibacterial properties. Its therapeutic potential is linked to its specific stereochemistry. Therefore, a reliable and validated analytical method capable of separating and quantifying the (R)-enantiomer in the presence of its (S)-counterpart is crucial for drug development, quality control, and pharmacokinetic studies. This document outlines a robust chiral HPLC method developed for this purpose.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₆NO₄⁺ |
| Molecular Weight | 344.43 g/mol |
| IUPAC Name | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |
| CAS Number | 18446-73-6 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated chiral HPLC method was established using the following parameters:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm)[5][6][7] |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare working standard solutions in the concentration range of 1-100 µg/mL.
Sample Preparation (from plant material):
-
Homogenize 1 g of dried and powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes.[8]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.[8]
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.[9]
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]
System Suitability
System suitability was assessed by injecting six replicates of a 50 µg/mL this compound standard solution.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Resolution (between enantiomers) | ≥ 1.5 | 2.1 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% |
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a solution of the (S)-tembetarine enantiomer, and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound.
Linearity and Range
Linearity was established by analyzing a series of this compound standard solutions at seven concentrations ranging from 1 to 100 µg/mL.[1]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 4521.3x + 123.5 |
Accuracy
Accuracy was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.2 | 1.1 |
| 100% | 100.5 | 0.8 |
| 120% | 99.8 | 0.9 |
Precision
Precision was evaluated at both repeatability (intra-day) and intermediate (inter-day) levels.
| Precision Level | Concentration (µg/mL) | %RSD (n=6) |
| Repeatability | 50 | 0.9 |
| Intermediate Precision | 50 | 1.3 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD | 0.3 µg/mL (S/N ≥ 3) |
| LOQ | 1.0 µg/mL (S/N ≥ 10) |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Varied | %RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | 1.2 |
| Column Temperature (± 2°C) | 1.5 |
| Mobile Phase Composition (± 2%) | 1.8 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Flowchart of the analytical method validation process.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. Polysaccharide-based chiral stationary phases as efficient tools for diastereo- and enantioseparation of natural and synthetic Cinchona alkaloid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols for (R)-tembetarine as a Chemical Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tembetarine is a benzylisoquinoline alkaloid that can be isolated from various plant species, including Tinospora cordifolia. As a natural product, it represents a potential starting point for the development of novel chemical probes to dissect complex cellular signaling pathways. This document provides an overview of the potential applications of this compound in cell biology, along with detailed protocols for its characterization as a chemical probe.
This compound has been identified as a component of plant extracts that exhibit interesting biological activities, including the induction of apoptosis through a ROS-mediated, mTOR-dependent pathway in colon cancer cells. Furthermore, computational studies have suggested a potential interaction between tembetarine and the beta 1 adrenergic receptor. However, experimental data on the purified this compound are limited. One study has reported weak cytotoxicity of tembetarine against the normal fibroblast cell line L929 and the embryonic kidney cell line HEK293.[1]
These preliminary findings suggest that this compound could serve as a valuable tool for investigating the interplay between adrenergic signaling and the mTOR pathway, as well as for studying the mechanisms of apoptosis. The following application notes and protocols are designed to guide researchers in the initial characterization and utilization of this compound as a chemical probe.
Data Presentation
Table 1: Biological Activity of this compound
This table summarizes the currently available quantitative data for this compound. Further experimental validation is required to expand this dataset.
| Parameter | Target/Cell Line | Value | Assay Type | Notes |
| IC50 | L929 (Mouse fibroblast) | 1162.24 - 2290.00 µg/mL | MTT Assay | Weak cytotoxicity observed in a normal cell line.[1] |
| IC50 | HEK293 (Human embryonic kidney) | 1376.67 - 2585.06 µg/mL | MTT Assay | Weak cytotoxicity observed in a normal cell line.[1] |
| IC50 | Cancer Cell Line 1 (e.g., MCF-7) | To be determined | MTT/CellTiter-Glo Assay | Hypothetical data point for user-generated data. |
| IC50 | Cancer Cell Line 2 (e.g., HCT116) | To be determined | MTT/CellTiter-Glo Assay | Hypothetical data point for user-generated data. |
| Ki | Beta 1 Adrenergic Receptor | 36.45 µM | Molecular Docking | Computationally predicted inhibitory constant.[2] |
Mandatory Visualizations
Caption: Experimental workflow for the characterization of this compound as a chemical probe.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with the hypothesized point of inhibition by this compound.[3][4][5][6]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-tembetarine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-tembetarine. Our goal is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: this compound is a quaternary ammonium salt derived from the methylation of (R)-reticuline[1]. Therefore, a common synthetic strategy involves two key stages: the enantioselective synthesis of (R)-reticuline, followed by its N-methylation. The most prevalent method for synthesizing the (R)-reticuline core is the asymmetric Pictet-Spengler reaction[2][3].
Q2: What are the critical steps in the synthesis of this compound that influence the overall yield and purity?
A2: The two most critical steps are:
-
Asymmetric Pictet-Spengler Reaction: The enantioselectivity and yield of this step, which establishes the chiral center of the precursor (R)-reticuline, are paramount. Careful selection of the chiral catalyst and optimization of reaction conditions are crucial[2][4].
-
N-methylation: The final step to form the quaternary ammonium salt can be challenging due to the potential for side reactions, especially when dealing with phenolic hydroxyl groups present in the (R)-reticuline molecule[5].
Q3: Are there alternative synthetic strategies to the Pictet-Spengler reaction?
A3: Yes, the Bischler-Napieralski reaction is another classical method for the synthesis of the isoquinoline core[6]. This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent. However, achieving high enantioselectivity with this method can be challenging and may require a subsequent chiral resolution or asymmetric reduction step[7].
Troubleshooting Guides
Problem 1: Low Yield in the Asymmetric Pictet-Spengler Reaction for (R)-reticuline Synthesis
| Potential Cause | Suggested Solution | Relevant Considerations |
| Low Catalyst Activity | 1. Ensure the chiral phosphoric acid catalyst is pure and anhydrous. 2. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Consider a different chiral phosphoric acid catalyst with different steric and electronic properties[2][4][7][8][9]. | The choice of catalyst is critical for both yield and enantioselectivity. Screening different catalysts is often necessary. |
| Poor Imine Formation | 1. Use a dehydrating agent (e.g., molecular sieves) to remove water formed during imine formation. 2. Ensure the aldehyde and amine starting materials are pure. | Incomplete imine formation will directly lead to a lower yield of the desired product. |
| Suboptimal Reaction Conditions | 1. Optimize the reaction temperature; some Pictet-Spengler reactions require heating while others proceed at room temperature or below[10]. 2. Screen different solvents (e.g., toluene, dichloromethane, acetonitrile)[10]. 3. Adjust the concentration of the reactants. | Reaction conditions can significantly impact the reaction rate and equilibrium. |
| Side Reactions | 1. Formation of N-acylated byproducts if an acylating agent is used to generate an N-acyliminium ion[11]. 2. Polymerization of the aldehyde starting material. | Careful control of reaction conditions and stoichiometry can minimize side reactions. |
Problem 2: Low Enantioselectivity in the Asymmetric Pictet-Spengler Reaction
| Potential Cause | Suggested Solution | Relevant Considerations |
| Ineffective Chiral Catalyst | 1. Screen a variety of chiral phosphoric acid catalysts with different BINOL backbones and 3,3'-substituents[2][4][7][8][9]. 2. Ensure the catalyst is of high enantiomeric purity. | The catalyst's structure directly influences the chiral environment of the transition state. |
| Racemization | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Use a weaker acid co-catalyst if applicable. | Prolonged reaction times or high temperatures can sometimes lead to racemization of the product. |
| Interference from Additives | 1. If using co-catalysts or additives, ensure they are not interfering with the chiral induction. | Some additives can interact with the catalyst or substrate in a way that reduces enantioselectivity. |
Problem 3: Low Yield and/or Side Reactions during N-methylation of (R)-reticuline
| Potential Cause | Suggested Solution | Relevant Considerations |
| O-methylation of Phenolic Hydroxyls | 1. Use a milder methylating agent. 2. Protect the phenolic hydroxyl groups prior to N-methylation, followed by deprotection. Common protecting groups include benzyl or silyl ethers. 3. Employ an enzymatic N-methylation method which can be highly specific for the nitrogen atom[1][12]. | Phenolic hydroxyl groups are nucleophilic and can compete with the tertiary amine for the methylating agent[5]. |
| Incomplete Reaction | 1. Increase the stoichiometry of the methylating agent. 2. Increase the reaction temperature or time. | Ensure the reaction goes to completion to avoid purification challenges. |
| Formation of Byproducts | 1. Use a highly selective methylating agent. 2. Optimize reaction conditions to favor N-methylation. | Over-methylation or reaction at other sites can lead to a mixture of products. |
Quantitative Data Summary
| Reaction Step | Reactants | Product | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Pictet-Spengler | Dopamine and 3-hydroxy-4-methoxyphenylacetaldehyde | (R)-reticuline | Chiral Phosphoric Acid / Dehydroreticuline Reductase | 92% (isolated) | >99% | [3] |
| N-methylation | (R)-reticuline | This compound | Reticuline N-methyltransferase (RNMT), S-adenosylmethionine (AdoMet) | High (not quantified) | N/A | [1] |
Experimental Protocols
Synthesis of (R)-reticuline via Chemo-enzymatic Method[3]
This protocol involves the chemical synthesis of the prochiral intermediate 1,2-dehydroreticuline, followed by an enzymatic stereoselective reduction.
-
Chemical Synthesis of 1,2-Dehydroreticuline: The synthesis starts from eugenol and involves a multi-step chemical sequence to construct the 1,2-dehydroreticuline scaffold.
-
Enzymatic Reduction to (R)-reticuline:
-
The prochiral 1,2-dehydroreticuline is subjected to an enzymatic reduction using the enzyme 1,2-dehydroreticuline reductase.
-
The reaction can be performed using either whole lyophilized cells or a cell-free extract of E. coli expressing the reductase.
-
A typical reaction mixture contains the substrate (e.g., 10-20 mM), the enzyme preparation, and a cofactor regeneration system for NADPH.
-
The reaction is typically carried out in a suitable buffer at a controlled temperature (e.g., 30°C) and pH.
-
The reaction progress is monitored by HPLC until completion (typically 3-4 hours).
-
Upon completion, the product (R)-reticuline is extracted from the reaction mixture using an organic solvent and purified by column chromatography. This method has been reported to yield (R)-reticuline in 92% isolated yield and with an enantiomeric excess of >99%[3].
-
N-methylation of (R)-reticuline to this compound via Enzymatic Method[1]
-
Reaction Setup:
-
A solution of (R)-reticuline (e.g., 3 mM) is prepared in a suitable buffer.
-
Purified recombinant Reticuline N-methyltransferase (RNMT) is added to the solution.
-
The methyl donor, S-adenosylmethionine (AdoMet), is added to initiate the reaction.
-
-
Incubation:
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for several hours (e.g., 5 hours).
-
-
Reaction Quench and Product Isolation:
-
The reaction is terminated by the addition of methanol.
-
The mixture is centrifuged to remove precipitated protein.
-
The supernatant containing this compound is collected.
-
-
Purification:
-
The product can be purified using solid-phase extraction (e.g., Strata X-CW column) followed by preparative HPLC[1].
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in Pictet-Spengler reaction.
Caption: Troubleshooting low enantioselectivity.
References
- 1. Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02304D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 7. Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reactions for Synthesis of 5',11'-Dihydrospiro[indoline-3,6'-indolo[3,2- c]qui-nolin]-2-ones Containing Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. "Chiral Phosphoric Acid-Catalyzed Acetalization and Iso-Pictet-Spengler" by Matthew Jon Kaplan [digitalcommons.usf.edu]
- 10. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly enantioselective catalytic acyl-pictet-spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Tembetarine Purification
Welcome to the technical support center for the purification of (R)-tembetarine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this quaternary benzylisoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities in this compound preparations typically arise from three main sources:
-
Starting Material Impurities: The purity of the precursor, (R)-reticuline, is critical. Any impurities present in the starting material will likely be carried through the synthesis and complicate the purification of the final product.
-
Synthesis-Related Impurities: The N-methylation of (R)-reticuline to form this compound can result in several by-products. These may include unreacted (R)-reticuline, the corresponding (S)-enantiomer if the starting material was not enantiomerically pure, and potentially over-methylated products. Residual reagents and solvents from the reaction are also common impurities.
-
Degradation Products: this compound, like many alkaloids, can be susceptible to degradation, particularly through oxidation, if exposed to air and light for extended periods.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of this compound and detecting synthesis-related impurities.
-
Chiral HPLC: This is essential for determining the enantiomeric purity of this compound and ensuring the absence of its (S)-enantiomer. Polysaccharide-based chiral stationary phases, such as Chiralpak columns, have shown good performance for separating similar benzylisoquinoline alkaloids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of this compound and identifying any structural impurities. The use of chiral shift reagents in NMR can also help in assessing enantiomeric purity.
-
Mass Spectrometry (MS): LC-MS is highly effective for identifying impurities by their mass-to-charge ratio, providing valuable information for troubleshooting your purification process.
Q3: What are the general approaches for purifying this compound?
A3: The purification of this compound typically involves a multi-step approach combining different separation techniques:
-
Extraction: If synthesized in a complex reaction mixture, an initial liquid-liquid extraction can help to isolate the crude product.
-
Column Chromatography: This is a fundamental technique for the initial purification of this compound. Normal-phase (e.g., silica gel) or reversed-phase chromatography can be employed to remove a significant portion of the impurities.
-
Crystallization: Crystallization is an effective method for obtaining highly pure this compound. The choice of solvent is critical and often requires screening of various solvent systems to achieve good crystal formation and high purity. Formation of a salt, for instance with HCl, may improve crystallinity and ease of handling.
-
Preparative HPLC: For achieving the highest purity, especially for removing closely related impurities, preparative HPLC is the method of choice. Both reversed-phase and chiral preparative HPLC may be necessary.
Troubleshooting Guides
HPLC Purification
Issue: Poor peak shape or peak tailing in reversed-phase HPLC.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silica | Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column Contamination | Flush the column with a strong solvent, such as isopropanol or acetonitrile. |
Issue: Co-elution of this compound with an impurity.
| Possible Cause | Recommended Solution |
| Insufficient Resolution | Optimize the mobile phase composition. A shallower gradient or isocratic elution may improve separation. |
| Similar Polarity of Compounds | Consider a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). |
| Enantiomeric Impurity | Utilize a chiral HPLC column for separation. |
Crystallization
Issue: this compound fails to crystallize.
| Possible Cause | Recommended Solution |
| Solution is Not Supersaturated | Slowly evaporate the solvent or add an anti-solvent to induce crystallization. |
| Presence of Impurities Inhibiting Crystal Growth | Further purify the material by column chromatography before attempting crystallization again. |
| Incorrect Solvent System | Screen a variety of solvents with different polarities. Consider solvent mixtures. |
| Oiling Out | Lower the temperature of crystallization or use a more dilute solution. |
Issue: Low yield after crystallization.
| Possible Cause | Recommended Solution |
| High Solubility in the Chosen Solvent | Cool the crystallization mixture to a lower temperature to reduce solubility. |
| Premature Filtration | Ensure crystallization is complete before filtering. Check the mother liquor for remaining product. |
| Formation of a Salt with a Counterion that Increases Solubility | If a salt was formed, consider using a different counterion. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
General Protocol for Chiral HPLC Separation of Tembetarine Enantiomers
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak IA or AD).
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine modifier (e.g., diethylamine). The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
Data Presentation
Table 1: Comparison of Purification Techniques for Quaternary Benzylisoquinoline Alkaloids
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Common Challenges |
| Silica Gel Column Chromatography | 85-95% | 70-85% | High capacity, low cost. | Can be time-consuming, potential for product degradation on silica. |
| Crystallization | >98% | 50-80% | Can provide very high purity in a single step. | Finding suitable crystallization conditions can be challenging. |
| Preparative HPLC | >99% | 60-90% | High resolution, excellent for removing trace impurities. | Lower capacity, higher cost of solvents and columns. |
| Chiral HPLC (for enantiomeric separation) | >99.5% ee | 50-70% | Essential for obtaining enantiomerically pure product. | Requires specialized columns, can be expensive for large scale. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting common purification challenges.
Technical Support Center: Optimizing HPLC Parameters for Tembetarine Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the challenging separation of tembetarine isomers. The following sections offer detailed experimental protocols, troubleshooting guidance in a question-and-answer format, and frequently asked questions to address common issues encountered during method development and execution.
Experimental Protocols
A successful separation of tembetarine isomers relies on a well-defined HPLC method. The following protocol is a robust starting point, adapted from established methods for structurally similar bisbenzylisoquinoline alkaloids like tetrandrine and fangchinoline.[1] Modifications may be necessary to achieve optimal resolution for your specific sample and HPLC system.
Recommended HPLC Method for Tembetarine Isomer Separation:
| Parameter | Recommended Condition | Notes |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A high-quality, end-capped C18 column is crucial for good peak shape and resolution. |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH adjusted to 3.0 with phosphoric acid | The low pH of the mobile phase is critical for protonating the amine groups of the alkaloids, which helps to reduce peak tailing.[2][3] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | |
| Gradient Elution | 0-15 min: 30-50% B15-30 min: 50-70% B30-35 min: 70-30% B (return to initial)35-45 min: 30% B (equilibration) | A gradient elution is often necessary to resolve closely eluting isomers while minimizing run time.[1] |
| Flow Rate | 1.0 mL/min | This can be optimized to improve resolution or reduce run time.[4] |
| Column Temperature | 30 °C | Maintaining a consistent temperature is important for reproducible retention times.[4] |
| Detection | UV at 280 nm | Tembetarine and related alkaloids typically show strong absorbance at this wavelength.[1] |
| Injection Volume | 10 µL | This should be optimized based on sample concentration and detector sensitivity. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) | Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion. |
Troubleshooting Guide
This section addresses specific problems you may encounter when separating tembetarine isomers.
Q1: I am seeing poor resolution between my two isomer peaks. What should I do?
A1: Poor resolution is a common challenge in isomer separation. Here are several parameters to investigate:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Try decreasing the rate of change of the organic solvent (acetonitrile) percentage over time.
-
Adjust the Mobile Phase pH: The pH of the aqueous portion of your mobile phase is a powerful tool for manipulating the retention of basic compounds like tembetarine.[2][3] Small adjustments to the pH (e.g., from 3.0 to 2.8 or 3.2) can alter the ionization state of the isomers differently, potentially improving selectivity.
-
Change the Organic Modifier: If acetonitrile does not provide adequate resolution, consider switching to methanol. Different organic solvents can alter the selectivity of the separation.[5]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which can lead to better resolution.[4] However, this will also increase the run time.
-
Decrease the Column Temperature: Lowering the temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the thermodynamics of the interactions.[4]
Q2: My peaks are tailing significantly. How can I improve the peak shape?
A2: Peak tailing for basic compounds like tembetarine is often caused by secondary interactions with the silica support of the stationary phase.
-
Ensure Proper Mobile Phase pH: The primary cause of tailing for alkaloids is often a mobile phase pH that is too high. Ensure your buffer is correctly prepared and the pH is stable and sufficiently low (around 3.0) to keep the tembetarine isomers protonated.[2][3]
-
Use a High-Quality, End-Capped Column: A well-end-capped C18 column will have fewer free silanol groups, which are the primary sites for undesirable secondary interactions.
-
Add a Competing Base: If lowering the pH is not sufficient, consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites and reduce their interaction with your analytes.
-
Lower the Sample Load: Injecting too much sample can overload the column and lead to peak tailing. Try reducing the injection volume or diluting your sample.
Q3: The retention times of my peaks are shifting between injections. What is causing this?
A3: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant and stable temperature. Even small temperature changes can affect retention times.[4]
-
Mobile Phase Instability: If you are preparing your mobile phase daily, ensure the composition is consistent. If the mobile phase is left standing for long periods, volatile components like acetonitrile can evaporate, changing the composition and affecting retention.
-
Pump Performance: Inconsistent flow rates from the HPLC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and functioning correctly.
Frequently Asked Questions (FAQs)
Q: Why is a low pH mobile phase recommended for alkaloid separation?
A: Alkaloids like tembetarine are basic compounds containing nitrogen atoms that can be protonated. At a low pH (typically 2-4), these nitrogen atoms will be positively charged. This protonation suppresses the interaction of the analyte with any negatively charged free silanol groups on the silica-based stationary phase. This minimizes peak tailing and results in sharper, more symmetrical peaks.[2][3]
Q: What is the difference between isocratic and gradient elution, and why is a gradient recommended here?
A: In isocratic elution, the composition of the mobile phase remains constant throughout the run. In gradient elution, the composition of the mobile phase is changed over time, usually by increasing the proportion of the stronger organic solvent. A gradient is often necessary for complex samples or for separating compounds with similar retention characteristics, like isomers. It allows for the elution of more strongly retained compounds in a reasonable time while still providing good resolution for earlier eluting peaks.[1]
Q: Can I use a different type of column for this separation?
A: While a C18 column is a good starting point, other stationary phases can provide different selectivities. For aromatic compounds like tembetarine, a phenyl-hexyl or a biphenyl column might offer alternative interactions that could improve separation. Chiral stationary phases would be necessary if you are trying to separate enantiomers.
Q: How do I choose the optimal detection wavelength?
A: The optimal detection wavelength is typically the wavelength of maximum absorbance (λmax) for your analyte. This provides the best signal-to-noise ratio. For tembetarine and related bisbenzylisoquinoline alkaloids, a wavelength of around 280 nm is generally effective.[1] It is always a good practice to run a UV-Vis spectrum of your analyte to determine its specific λmax.
Visualizing the Workflow and Troubleshooting
To aid in your experimental design and problem-solving, the following diagrams illustrate a typical workflow for method development and a logical approach to troubleshooting common HPLC issues.
Caption: A typical workflow for HPLC method development and analysis.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
- 1. nricm.edu.tw [nricm.edu.tw]
- 2. moravek.com [moravek.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: (R)-tembetarine Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with (R)-tembetarine in aqueous solutions. The following information is based on general principles of drug stability and degradation, as specific stability studies on this compound are not extensively available in the public domain. The troubleshooting guides and FAQs are designed to help you identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A1: Color change in solutions containing phenolic compounds like this compound often indicates oxidation. The hydroxyl groups on the aromatic rings are susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions. This can lead to the formation of colored degradation products.
Q2: I'm observing precipitation in my aqueous this compound stock solution. Why is this happening?
A2: Precipitation can occur due to several reasons:
-
Solubility Limits: You may have exceeded the aqueous solubility of this compound.
-
pH Shift: The solubility of this compound, a quaternary ammonium compound, can be influenced by the pH of the solution. Changes in pH upon storage or addition to a buffer system could decrease its solubility.
-
Degradation: The precipitate could be a less soluble degradation product.
-
Salt Form: The counter-ion of the this compound salt can affect its solubility.
Q3: I'm seeing a loss of potency in my this compound samples over time. What are the likely degradation pathways?
A3: While specific degradation pathways for this compound are not well-documented, compounds with similar structural features may undergo:
-
Oxidation: As mentioned, the phenolic hydroxyl groups are prone to oxidation.
-
Hydrolysis: Although generally stable, ester or other labile functional groups, if present as impurities from synthesis, could hydrolyze depending on the pH.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.
Troubleshooting Guides
Issue 1: Unexpected Variability in Experimental Results
If you are observing inconsistent results in your assays, it could be related to the instability of your this compound solution.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Solution Degradation | Prepare fresh solutions for each experiment. | Compare the performance of freshly prepared solutions with older ones. If fresh solutions give consistent results, solution instability is the likely cause. |
| Inconsistent Storage | Standardize storage conditions. | Store all stock solutions and experimental samples under identical, controlled conditions (e.g., protected from light at a consistent low temperature). |
| pH Instability | Measure the pH of your solutions over time. | If the pH is changing, consider using a stronger buffer system suitable for your experimental pH range. |
Issue 2: Physical Changes in the this compound Solution
This guide addresses observable changes like discoloration or precipitation.
| Observation | Potential Cause | Troubleshooting Steps |
| Yellowing/Browning | Oxidation | 1. Prepare solutions using deoxygenated solvents. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant (e.g., ascorbic acid), if compatible with your experiment. 4. Protect solutions from light. |
| Precipitation | Poor Solubility / Degradation | 1. Determine the solubility of this compound in your specific aqueous medium. 2. Consider using a co-solvent (e.g., DMSO, ethanol) for the stock solution, ensuring its compatibility with your experimental system. 3. Filter the solution after preparation to remove any initial insoluble material. Monitor for further precipitation. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.
-
Photodegradation: Expose the solution to a light source (e.g., a photostability chamber with UV and visible light).
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and quantify major degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectrophotometry), and/or Mass Spectrometry for identification of degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The gradient can be optimized to achieve good separation between the parent compound and any new peaks that appear in the stressed samples.
Data Presentation
The following tables are templates for presenting quantitative data from stability studies.
Table 1: Summary of this compound Degradation under Stress Conditions (Hypothetical Data)
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| 0.1 M HCl (60°C) | 24 | 85.2 | DP1 (8.1%), DP2 (4.5%) |
| 0.1 M NaOH (60°C) | 8 | 45.7 | DP3 (30.2%), DP4 (15.8%) |
| 3% H₂O₂ (RT) | 24 | 60.1 | DP5 (25.5%), DP6 (10.1%) |
| Photolysis (UV/Vis) | 48 | 92.5 | DP7 (5.2%) |
| Thermal (60°C) | 48 | 98.1 | Minor peaks < 1% |
| DP = Degradation Product; RT = Room Temperature |
Table 2: pH-Rate Profile for this compound Degradation at 25°C (Hypothetical Data)
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.015 | 46.2 |
| 5.0 | 0.005 | 138.6 |
| 7.4 | 0.020 | 34.7 |
| 9.0 | 0.150 | 4.6 |
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability testing.
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
Technical Support Center: (R)-Tembetarine Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-tembetarine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can lead to the degradation of this compound, a protoberberine alkaloid, include exposure to light, elevated temperatures, oxygen (oxidation), and high humidity. Alkaloids, in general, are susceptible to decay under these conditions.[1] It is also known that alkaloids are generally more stable when stored in a solid form rather than in solution.[1]
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Specifically, refrigeration at 2-8°C is recommended.[2] The compound should be kept in a tightly sealed, opaque container to protect it from light and moisture. To minimize oxidation, flushing the container with an inert gas like nitrogen or argon before sealing is a beneficial practice.[1]
Q3: How should I store solutions of this compound?
A3: If this compound must be stored in solution, it is crucial to use a suitable solvent and minimize the storage duration. Aqueous solutions should be stored at 2-8°C for short periods.[1] For longer-term storage of solutions, consider using a non-aqueous, aprotic solvent and storing at -20°C, taking appropriate safety precautions for flammable solvents.[1][3][4] The stability of related protoberberine alkaloids has been shown to be relatively good when stored as trifluoroacetic acid salts, which could be a consideration for solution-based storage.[5][6]
Q4: I've observed a change in the color of my this compound sample. What could be the cause?
A4: A change in color, such as yellowing or browning, is often an indicator of degradation. This is likely due to oxidation or photodegradation. You should re-analyze the purity of the sample using a suitable analytical method like HPLC before proceeding with your experiments.
Q5: My recent experimental results using stored this compound are inconsistent. Could degradation be the issue?
A5: Yes, inconsistent experimental results are a common consequence of compound degradation. Degradation can lead to a decrease in the concentration of the active compound and the formation of impurities with different biological activities. It is advisable to perform a purity check on your stored sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, texture) of solid sample. | Exposure to light, heat, or moisture. | Discard the sample and obtain a fresh batch. Review and improve storage conditions (see FAQs). |
| Precipitation or cloudiness in a previously clear solution. | Decreased solubility at lower temperatures or potential degradation leading to less soluble products. | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it persists, filter the solution and re-determine the concentration. For future use, consider a different solvent or storing at a slightly higher temperature if stability allows. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a stability-indicating analytical method. |
| Loss of biological activity or inconsistent assay results. | Degradation of this compound leading to a lower effective concentration. | Quantify the concentration of this compound in your stock solution using a validated analytical method. Prepare fresh solutions from a new batch of solid compound for critical experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[7][8][9]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, using a suitable analytical method like RP-HPLC with UV or MS detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 10-30% degradation to ensure that the stability-indicating method can resolve the degradants from the parent compound.[8]
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted). The specific gradient will need to be optimized based on the results of the forced degradation study.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (e.g., 252 nm).[10]
-
Injection Volume: 10 µL.[10]
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze the samples from the forced degradation study to demonstrate that the method can resolve this compound from its degradation products.
-
Linearity: Analyze a series of dilutions of a standard solution to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Data Presentation
Table 1: Illustrative Stability of Related Alkaloids Under Different Storage Conditions
| Alkaloid Type | Condition | Duration | Degradation (%) | Reference |
| Ergot Alkaloids | Room Temperature | 4 months | Significant change | [3][4] |
| Ergot Alkaloids | +4°C | 4 months | Significant change | [3][4] |
| Ergot Alkaloids | -20°C | 4 months | Less change than RT and +4°C, but still significant | [3][4] |
| Atropa belladonna Alkaloids | Refrigerated (4°C), shade-dried | 60 days | Fluctuation, but generally stable | [11] |
Visualizations
Hypothesized Degradation Pathway for this compound
Caption: A simplified diagram illustrating potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A flowchart outlining the key steps in a long-term stability study of this compound.
Troubleshooting Logic for Inconsistent Results
References
- 1. Sciencemadness Discussion Board - Can refrigeration lesson the life of an alkaloid? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. biochemjournal.com [biochemjournal.com]
- 3. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
Troubleshooting low bioactivity in (R)-tembetarine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-tembetarine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly those related to low bioactivity.
Troubleshooting Guide
Issue 1: No observable or very low bioactivity of this compound in our cell-based assay.
Possible Cause 1: Suboptimal Compound Concentration
-
Question: What is the recommended concentration range for this compound in cell-based assays?
-
Answer: The optimal concentration for this compound can vary significantly depending on the cell type and the specific assay. As a natural product, its potency may not be as high as synthetic compounds. We recommend performing a dose-response curve starting from a wide range, for instance, from 1 nM to 100 µM, to determine the optimal concentration for your experimental setup.
Possible Cause 2: Compound Stability and Solubility
-
Question: How can we ensure that this compound is stable and soluble in our assay medium?
-
Answer: this compound, like many natural compounds, may have limited solubility in aqueous solutions. It is recommended to dissolve the compound in a suitable solvent like DMSO first and then dilute it in the assay medium.[1] Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] It is also crucial to use freshly prepared solutions, as the stability of this compound in aqueous media over long periods has not been fully characterized.
Possible Cause 3: Inappropriate Assay Choice
-
Question: We are not seeing any activity in our current assay. Is it possible we are using the wrong one?
-
Answer: Yes, this is a critical consideration. The bioactivity of a compound is intrinsically linked to its mechanism of action. This compound has been suggested to interact with G protein-coupled receptors (GPCRs), specifically the beta-1 adrenergic receptor.[3] If your current assay does not measure downstream signaling of this receptor family (e.g., cAMP production), you may not observe any effect. We recommend using assays that measure key GPCR signaling events such as cAMP accumulation, intracellular calcium mobilization, or β-arrestin recruitment.
Issue 2: High variability in results between experimental replicates.
Possible Cause 1: Inconsistent Cell Health and Density
-
Question: What are the best practices for cell culture to ensure reproducible results in our this compound experiments?
-
Answer: Maintaining consistent cell health and density is paramount for reproducible assay results. Ensure that cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent cell passage number and avoid over-confluency. It is also good practice to regularly check for mycoplasma contamination.
Possible Cause 2: Edge Effects in Microplates
-
Question: We observe that the cells in the outer wells of our microplates behave differently. How can we mitigate this?
-
Answer: This is a common phenomenon known as the "edge effect." To minimize this, it is advisable to not use the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a more uniform environment across the plate.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: Based on computational docking studies, this compound is predicted to interact with the beta-1 adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.[3] This interaction is hypothesized to initiate downstream signaling cascades.
Q2: Which signaling pathways are likely modulated by this compound?
A2: Given its predicted interaction with the beta-1 adrenergic receptor, this compound is expected to modulate the Gs-protein signaling pathway. This would lead to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3]
Q3: What are some suitable positive and negative controls for this compound experiments?
A3: For experiments investigating the effect of this compound on beta-1 adrenergic receptor signaling, a known agonist such as isoproterenol would serve as an excellent positive control. A suitable negative control would be the vehicle (e.g., DMSO) used to dissolve the this compound.
Q4: Are there any known IC50 or EC50 values for this compound?
A4: To date, specific IC50 or EC50 values for this compound in functional cellular assays have not been extensively reported in the literature. The inhibitory constant (Ki) for its interaction with the beta-1 adrenergic receptor has been computationally estimated to be 36.45 µM.[3] Researchers should empirically determine the potency of their specific this compound sample in their chosen assay system.
Data Presentation
Table 1: Hypothetical Bioactivity of this compound in Different Functional Assays
| Assay Type | Cell Line | Target | Parameter | This compound (Hypothetical Value) | Positive Control (Isoproterenol) |
| cAMP Accumulation | HEK293 expressing β1-AR | β1-Adrenergic Receptor | EC50 | 15 µM | 10 nM |
| Calcium Flux | CHO-K1 expressing β1-AR | β1-Adrenergic Receptor | EC50 | > 100 µM | 50 nM |
| β-Arrestin Recruitment | U2OS expressing β1-AR | β1-Adrenergic Receptor | EC50 | 25 µM | 100 nM |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound treatment using a competitive immunoassay format.
-
Cell Seeding: Seed HEK293 cells stably expressing the human beta-1 adrenergic receptor in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (isoproterenol) in assay buffer containing a phosphodiesterase inhibitor such as IBMX.
-
Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the specific competitive immunoassay kit being used (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Calculate the concentration of cAMP in each well based on the standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Intracellular Calcium Flux Assay
This protocol outlines a general procedure for monitoring changes in intracellular calcium levels upon treatment with this compound using a fluorescent calcium indicator.
-
Cell Seeding: Seed CHO-K1 cells stably expressing the human beta-1 adrenergic receptor in a black, clear-bottom 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (isoproterenol) in assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition: Inject the compound dilutions into the wells and continue to monitor the fluorescence intensity for 2-5 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium flux. Calculate the peak fluorescence response for each concentration and plot it against the log of the compound concentration to determine the EC50 value.
Protocol 3: β-Arrestin Recruitment Assay
This protocol describes a general method for assessing the recruitment of β-arrestin to the beta-1 adrenergic receptor following stimulation with this compound, often using enzyme fragment complementation (EFC) technology.
-
Cell Seeding: Seed U2OS cells engineered to co-express the beta-1 adrenergic receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (isoproterenol) in assay buffer.
-
Cell Treatment: Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagent containing the enzyme substrate to the wells and incubate at room temperature for 60 minutes.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[2][4]
Mandatory Visualizations
References
- 1. Ligand binding to the beta-adrenergic receptor involves its rhodopsin-like core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(R)-Tembetarine Solubility Solutions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered when working with (R)-tembetarine in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
This compound is a quaternary benzylisoquinoline alkaloid.[1] Its structure includes polar hydroxyl groups and a permanently charged quaternary ammonium ion, which influences its solubility profile.[2] A summary of its key properties is presented below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₆NO₄⁺ | PubChem[2] |
| Molecular Weight | 344.4 g/mol | PubChem[2] |
| IUPAC Name | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | PubChem[2] |
| Structure Type | Quaternary ammonium alkaloid | PubChem[2] |
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
This compound is soluble in several common organic solvents suitable for creating high-concentration stock solutions.[3] The choice of solvent is critical and often depends on the tolerance of the downstream assay system. Dimethyl sulfoxide (DMSO) is the most common choice for initial testing.[4]
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Common Stock Concentration | Notes |
|---|---|---|
| DMSO | 10-30 mM | Most common choice for cell-based and biochemical assays; ensure final assay concentration is low (<0.5%) to avoid toxicity.[4][5] |
| Ethanol | 10-20 mM | Can be used for some assays but may have biological effects.[6] |
| Methanol | 10-20 mM | Can be effective but is more volatile and toxic than ethanol.[7] |
| Dichloromethane | Soluble | Primarily for chemical synthesis or extraction, not suitable for biological assays due to toxicity.[3] |
| Chloroform | Soluble | Not recommended for biological assays due to high toxicity.[3] |
Q3: My this compound stock solution is clear, but the compound precipitates when diluted into my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test this compound at a lower final concentration in your assay.
-
Reduce the Organic Solvent Percentage: Ensure the final percentage of your stock solvent (e.g., DMSO) in the assay medium is as low as possible, typically below 0.5%, as higher concentrations can cause both compound precipitation and cellular toxicity.[5]
-
Use a Co-solvent: Incorporating a water-miscible co-solvent can improve solubility.[8] See the detailed protocol below.
-
Adjust the pH: The pH of your assay buffer can influence the solubility of compounds with ionizable groups.[8] Although this compound has a permanent positive charge, other parts of the molecule may be affected by pH. Experiment with slight variations in buffer pH if your assay permits.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., 0.01-0.05% Tween-20 or Triton X-100) can help maintain compound solubility in biochemical assays, but are often not suitable for cell-based assays as they can disrupt cell membranes.[5][8]
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 344.4 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Calibrated balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 344.4 g/mol * (1000 mg / 1 g) = 3.44 mg
-
Weigh out 3.44 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Step-wise Dilution Using a Co-solvent
This protocol provides a method for diluting the DMSO stock into an aqueous buffer using an intermediate co-solvent to prevent precipitation. Polyethylene glycol 400 (PEG-400) is used here as an example co-solvent.[6]
Objective: To prepare a 10 µM final concentration of this compound in a cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Prepare an Intermediate Dilution:
-
Thaw a 10 mM this compound stock in DMSO.
-
In a sterile microcentrifuge tube, mix 9 parts of PEG-400 with 1 part of the 10 mM DMSO stock solution. For example, mix 90 µL of PEG-400 with 10 µL of the 10 mM stock.
-
Vortex thoroughly. This creates a 1 mM intermediate solution in 90% PEG-400 / 10% DMSO.
-
-
Prepare the Final Working Solution:
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of your final aqueous assay buffer or cell culture medium.
-
Mix immediately by gentle inversion or pipetting.
-
-
Final Concentrations:
-
This compound: 10 µM
-
DMSO: 0.1%
-
PEG-400: 0.9%
-
This two-step process gradually lowers the organic solvent concentration, which can keep the compound in solution more effectively than a direct, single-step dilution from a high-concentration DMSO stock.
Below is a diagram illustrating the co-solvent dilution concept.
Caption: Co-solvent strategy for improved aqueous dilution.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tembetarine | CAS:18446-73-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvents effects on crystallinity and dissolution of β-artemether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Minimizing Off-Target Effects of (R)-tembetarine in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (R)-tembetarine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a quaternary ammonium benzophenanthridine alkaloid derived from the methylation of (R)-reticuline.[1] It has been isolated from plants such as Tinospora cordifolia.[2] Published research has indicated that this compound exhibits antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus.[2] Some studies also suggest potential anti-diabetic properties and have explored its interaction with the beta 1 adrenergic receptor.[3]
Q2: What are off-target effects and why are they a concern in cellular experiments?
Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary biological target. These interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing cellular toxicity.[4][5] Minimizing off-target effects is crucial for accurately elucidating the mechanism of action of a compound and for the development of safe and effective therapeutics.[4]
Q3: How can I determine an appropriate working concentration for this compound to minimize off-target effects?
The optimal working concentration should be high enough to engage the intended target but low enough to avoid widespread off-target activity and cytotoxicity. A dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo) is a critical first step. It is generally recommended to use the lowest concentration that elicits the desired biological effect.[6] For small molecule inhibitors, concentrations exceeding 10 µM in cell-based assays are more likely to induce non-specific effects.[6]
Q4: What are the initial steps to profile the potential off-target effects of this compound?
Initial steps for profiling off-target effects include:
-
Computational Prediction: Using in silico tools to predict potential off-target binding based on the structure of this compound.[4][7]
-
Broad-Spectrum Screening: Testing this compound against a panel of common off-targets, such as a kinase panel or a safety panel that includes various receptors and enzymes.
-
Phenotypic Screening: Assessing the overall effects of the compound on cellular morphology and function to identify unexpected biological activities.[4]
-
Transcriptomic/Proteomic Analysis: Using techniques like RNA-seq or proteomics to get a global view of changes in gene or protein expression induced by the compound.[7]
Q5: What control experiments are essential when working with this compound?
Essential control experiments include:
-
Vehicle Control: Treating cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Inactive Structural Analog: If available, using a structurally similar but biologically inactive molecule to ensure that the observed effects are not due to non-specific chemical properties.
-
Positive and Negative Controls: Using well-characterized compounds known to produce or not produce the expected phenotype.
-
Target Knockdown/Knockout: Using genetic techniques like CRISPR-Cas9 or RNAi to validate that the compound's effect is dependent on the presence of the intended target.[4]
Troubleshooting Guides
Problem: High cytotoxicity observed at concentrations expected to be effective.
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | Perform a broad-spectrum off-target screening (e.g., kinase panel) to identify unintended targets that may be mediating cell death. |
| Compound instability or degradation | Assess the stability of this compound in your cell culture medium over the time course of the experiment using methods like HPLC. |
| Non-specific chemical reactivity | Review the structure of this compound for any reactive moieties that could be causing non-specific cellular damage.[6] |
| Inappropriate solvent concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cell line. |
Problem: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture conditions | Standardize cell passage number, seeding density, and growth phase. Monitor for any signs of contamination. |
| Compound precipitation | Check the solubility of this compound in your culture medium at the working concentration.[6] Consider using a different formulation or solvent if necessary. |
| Inaccurate compound concentration | Verify the concentration of your stock solution and ensure accurate dilutions are made for each experiment. |
| Assay variability | Optimize assay parameters, such as incubation times and reagent concentrations. Include appropriate controls in every experiment.[8] |
Problem: Suspected off-target effects are confounding experimental outcomes.
| Potential Cause | Troubleshooting Steps |
| Compound concentration is too high | Perform a detailed dose-response curve and select the lowest effective concentration for your experiments.[6] |
| Multiple targets are being engaged | Use orthogonal approaches to confirm target engagement, such as using a different compound with the same on-target but a different off-target profile. |
| Downstream effects are being misinterpreted | Map the signaling pathway of interest and use specific inhibitors or genetic tools to dissect the contributions of on-target versus off-target pathways.[7] |
| Phenotype is not target-dependent | Use target knockdown or knockout cell lines to confirm that the observed phenotype is dependent on the intended target.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose Range using an MTT Assay
This protocol is for determining the cytotoxic concentration 50 (CC50) of this compound to establish a suitable working concentration range for subsequent experiments.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 value.
Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that this compound directly binds to its intended target in a cellular context by measuring changes in the thermal stability of the target protein.[9]
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound
References
- 1. This compound | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 9. Protein Target Prediction and Validation of Small Molecule Compound [jove.com]
Technical Support Center: Enhancing the Resolution of (R)-Tembetarine in Chiral Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of (R)-tembetarine in chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) for separating aporphine alkaloids like tembetarine?
A1: Polysaccharide-based CSPs are widely recognized as the most effective for the chiral separation of a broad range of compounds, including alkaloids.[1][2] Columns such as Daicel's CHIRALPAK® and CHIRALCEL® series, which are based on amylose or cellulose derivatives, are excellent starting points for method development.[3][4] Immobilized polysaccharide CSPs, like CHIRALPAK® IA, IB, and IC, offer the advantage of being compatible with a wider range of solvents, which can be crucial for optimizing selectivity.[5][6][7][8][9]
Q2: Why is a mobile phase additive necessary for the chiral separation of this compound?
A2: Tembetarine is a basic compound due to its amine functional group. In chiral chromatography, basic analytes can exhibit poor peak shape (tailing) and low resolution due to strong interactions with the silica support of the CSP. Adding a basic modifier, such as diethylamine (DEA), to the mobile phase helps to saturate these active sites, leading to improved peak symmetry and resolution. Typically, a concentration of 0.1% DEA is sufficient.
Q3: Can I use reversed-phase chromatography for the chiral separation of tembetarine?
A3: While normal-phase chromatography is more common for the chiral separation of many pharmaceuticals, reversed-phase methods can also be effective, particularly with modern immobilized polysaccharide CSPs.[10] A reversed-phase method offers the benefit of using aqueous-organic mobile phases, which can be advantageous for sample solubility and direct injection of aqueous samples.
Q4: My resolution between the (R)- and (S)-tembetarine enantiomers is poor (Rs < 1.5). What is the first step I should take to improve it?
A4: The first and often most impactful step is to optimize the mobile phase composition. This includes adjusting the ratio of the primary solvent (e.g., hexane or heptane) to the alcohol modifier (e.g., isopropanol or ethanol). Small changes in the alcohol percentage can significantly affect selectivity and resolution. A systematic approach, such as creating a solvent screening protocol, is highly recommended.
Q5: I am observing peak tailing for both enantiomers. What could be the cause and how can I fix it?
A5: Peak tailing for basic compounds like tembetarine is often caused by secondary interactions with acidic silanol groups on the silica surface of the column. To mitigate this, ensure an appropriate basic additive, like diethylamine (DEA), is included in your mobile phase at a concentration of around 0.1%. If you are already using an additive, consider slightly increasing its concentration or switching to a different basic modifier.
Troubleshooting Guide
Problem 1: Poor or No Resolution
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Systematically vary the ratio of the alkane to the alcohol in the mobile phase. For example, if using Hexane:Isopropanol (90:10), try 95:5, 85:15, and 80:20. Even small changes can have a significant impact on selectivity. |
| Incorrect Chiral Stationary Phase (CSP) | If mobile phase optimization does not yield satisfactory results, consider screening different CSPs. A column with a different polysaccharide backbone (amylose vs. cellulose) or a different carbamate derivative may provide the necessary selectivity. |
| Low Temperature | Lowering the column temperature can sometimes enhance resolution by increasing the strength of the chiral recognition interactions. Try reducing the temperature in 5-10°C increments. |
| Inappropriate Mobile Phase Additive | For basic compounds like tembetarine, a basic additive is crucial. If resolution is poor, ensure that an additive like diethylamine (DEA) is present at approximately 0.1%. |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica | Add or increase the concentration of a basic mobile phase additive, such as diethylamine (DEA), typically to 0.1-0.2%. This will help to mask the acidic silanol groups on the stationary phase. |
| Sample Overload | Inject a smaller sample volume or a more dilute sample to ensure that you are operating within the linear range of the column's capacity. |
| Column Contamination | If the column has been used with acidic compounds previously, residual contaminants may be causing peak tailing. Flush the column with a strong, compatible solvent as recommended by the manufacturer. |
Problem 3: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Insufficient Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. For polysaccharide-based CSPs, this may take longer than for standard achiral columns. A stable baseline is a good indicator of equilibration. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase for each set of experiments and ensure accurate and consistent measurements of all components. |
Experimental Protocols
Protocol 1: Chiral Method Development Screening
This protocol outlines a systematic approach to screen for optimal chiral separation conditions for this compound.
-
Column Selection:
-
CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized)
-
CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated)
-
-
Mobile Phase Screening:
-
Prepare the following mobile phases, all containing 0.1% Diethylamine (DEA):
-
Hexane:Isopropanol (90:10, v/v)
-
Hexane:Isopropanol (80:20, v/v)
-
Hexane:Ethanol (90:10, v/v)
-
Hexane:Ethanol (80:20, v/v)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 285 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
-
Procedure:
-
Equilibrate the first column with the first mobile phase until a stable baseline is achieved.
-
Inject the (R,S)-tembetarine sample and record the chromatogram.
-
Calculate the resolution (Rs) between the enantiomers.
-
Flush the column with an appropriate solvent (e.g., isopropanol) before introducing the next mobile phase.
-
Repeat steps 1-4 for all mobile phases and then for the second column.
-
Quantitative Data Summary
The following table presents hypothetical but representative data from a chiral method development study for an aporphine alkaloid similar to tembetarine.
| Column | Mobile Phase (v/v) with 0.1% DEA | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| CHIRALPAK® IA | Hexane:Isopropanol (90:10) | 8.5 | 10.2 | 2.1 |
| CHIRALPAK® IA | Hexane:Isopropanol (80:20) | 6.3 | 7.1 | 1.6 |
| CHIRALPAK® IA | Hexane:Ethanol (90:10) | 9.8 | 11.9 | 2.5 |
| CHIRALPAK® IA | Hexane:Ethanol (80:20) | 7.2 | 8.3 | 1.8 |
| CHIRALCEL® OD-H | Hexane:Isopropanol (90:10) | 12.1 | 15.3 | 3.0 |
| CHIRALCEL® OD-H | Hexane:Isopropanol (80:20) | 9.5 | 11.2 | 2.2 |
| CHIRALCEL® OD-H | Hexane:Ethanol (90:10) | 14.2 | 17.8 | 3.5 |
| CHIRALCEL® OD-H | Hexane:Ethanol (80:20) | 10.8 | 12.9 | 2.8 |
Visualizations
Caption: Troubleshooting workflow for poor resolution.
Caption: Relationships between key chromatographic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of immobilized polysaccharide chiral stationary phases on enantiomeric separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
Identifying and characterizing (R)-tembetarine degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of (R)-tembetarine degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected peaks in our HPLC chromatogram during a stability study of this compound. How can we determine if these are degradation products?
A1: Unexpected peaks in your chromatogram are a common indication of degradation. To confirm if these are related to this compound, you should perform a forced degradation study. This involves subjecting a pure sample of this compound to various stress conditions to intentionally induce degradation.[1][2][3] If the new peaks in your stability study match the retention times of the peaks generated under forced degradation conditions, it is highly likely they are degradation products.
Troubleshooting Steps:
-
Run a blank: Ensure the peaks are not from your solvent or sample matrix.
-
Spike your sample: Inject a sample of your this compound standard and see if the main peak increases in area, confirming its identity.
-
Perform peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral homogeneity of your peaks of interest. This can help determine if a peak represents a single compound.
Q2: What are the most appropriate stress conditions for a forced degradation study of this compound?
A2: Forced degradation studies are designed to explore potential degradation pathways under accelerated conditions.[4][5] For a molecule like this compound, a comprehensive study should include the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[5]
-
Thermal Degradation: Dry heat at 80-100°C for 48-72 hours.
-
Photolytic Degradation: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[1][4]
Q3: We have confirmed the presence of degradation products, but we are struggling to identify their structures. What analytical techniques are recommended?
A3: The gold standard for identifying and characterizing unknown degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[6][7][8]
-
HPLC-MS/MS: This technique is invaluable for structural elucidation. By selecting the molecular ion of a degradation product and subjecting it to collision-induced dissociation (CID), you can generate a fragmentation pattern. This pattern provides clues about the molecule's structure.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS can provide highly accurate mass measurements of both the parent ion and its fragments.[9][10] This allows for the determination of the elemental composition, which is a critical step in identifying the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, 1D and 2D NMR techniques are often necessary.[6][8]
Q4: Our mass balance in the stability study is below 95%. What could be the reasons for this?
A4: Achieving a good mass balance is crucial for a successful degradation study. A low mass balance can be attributed to several factors:
-
Formation of non-UV active or volatile degradation products: Some degradation products may lack a chromophore, making them invisible to UV detection, or they may be volatile and lost during sample preparation.[5]
-
Inappropriate analytical column or mobile phase: The chromatographic method may not be able to elute all degradation products, or some may be irreversibly adsorbed to the stationary phase.
-
Precipitation of degradants: Degradation products may not be soluble in the sample diluent.
-
Inaccurate response factors: If the response factors of the degradation products are significantly different from the parent compound, quantification using the parent's calibration curve will be inaccurate.
Troubleshooting Steps:
-
Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to look for non-UV active compounds.
-
Analyze the headspace of your stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile products.
-
Modify your HPLC method (e.g., change the gradient, pH of the mobile phase, or column chemistry) to ensure all components are eluted.
Experimental Protocol: Forced Degradation and Analysis of this compound
This protocol outlines a typical workflow for conducting a forced degradation study on this compound and identifying the resulting degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber.
-
Control Samples: Prepare control samples stored at room temperature and protected from light.
3. Sample Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a stability-indicating HPLC-UV method.
4. Characterization of Degradation Products:
-
Analyze the stressed samples using LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products.
-
Use HRMS to determine the elemental composition of the degradation products.
-
Based on the mass difference from the parent compound and the fragmentation data, propose potential structures for the degradation products.
Data Presentation
Table 1: Summary of this compound Forced Degradation Results
| Stress Condition | Time (hours) | This compound Assay (%) | Degradation Product 1 (DP1) (% Area) | Degradation Product 2 (DP2) (% Area) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 8.9 | 3.1 | 12.0 | 97.2 |
| 0.1 M NaOH, 60°C | 24 | 90.5 | 5.2 | Not Detected | 5.2 | 95.7 |
| 3% H₂O₂, RT | 24 | 82.1 | 11.5 | 4.3 | 15.8 | 97.9 |
| Dry Heat, 80°C | 48 | 94.3 | 2.1 | 1.5 | 3.6 | 97.9 |
| Photolytic | 24 | 91.8 | Not Detected | 6.5 | 6.5 | 98.3 |
Note: This table contains illustrative data for demonstration purposes.
Table 2: Proposed Degradation Products of this compound Identified by LC-HRMS
| Peak | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula | Mass Difference from Parent | Proposed Identity |
| This compound | 12.5 | 344.1862 | C₂₀H₂₆NO₄⁺ | - | Parent Compound |
| DP1 | 9.8 | 330.1705 | C₁₉H₂₄NO₄⁺ | -14.0157 | O-demethylation Product |
| DP2 | 14.2 | 360.1811 | C₂₀H₂₆NO₅⁺ | +15.9949 | N-oxide Product |
Note: This table contains illustrative data for demonstration purposes.
Visualizations
Caption: Workflow for forced degradation and analysis.
Caption: Troubleshooting logic for unknown peaks.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Identifying the Invisible: Advanced Analytical Methods for Alkaloid Detection [greenskybio.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic, bioavailability, and metabolism studies of lusianthridin, a dihydrophenanthrene compound, in rats by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for (R)-tembetarine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (R)-tembetarine, a compound of significant interest in pharmaceutical research. The guide details the validation parameters, presents experimental data in a comparative format, and outlines the methodologies for the key experiments. Furthermore, it offers a comparison with alternative analytical techniques, providing a broader perspective for researchers in the field.
Comparison of Analytical Techniques for this compound Analysis
While HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds, several other methods can be employed for the analysis of alkaloids like this compound. The choice of technique often depends on the specific requirements of the analysis, such as the desired sensitivity, speed, and the nature of the sample matrix.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, good sensitivity, and wide applicability to a range of compounds. | Can be time-consuming, requires significant solvent consumption. |
| Ultra-Performance Liquid Chromatography (UPLC) | A variation of HPLC that uses smaller particle size columns, leading to higher resolution and faster analysis times.[1][2] | Faster analysis, higher resolution, and lower solvent consumption compared to HPLC. | Higher backpressure requires specialized instrumentation. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an applied electric field.[3][4][5][6][7] | High efficiency, minimal sample and solvent consumption, and rapid analysis. | Lower sensitivity for some applications, and can be susceptible to matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry.[8][9][10][11][12] | Excellent sensitivity and specificity, providing structural information. | Requires the analyte to be volatile or to be derivatized, which can add complexity to the sample preparation. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering properties of both a liquid and a gas.[13][14][15][16][17] | Fast separations, reduced organic solvent consumption, and suitable for chiral separations. | Requires specialized high-pressure equipment. |
HPLC Method Validation for this compound: A Detailed Overview
The validation of an analytical method is crucial to ensure that the results obtained are reliable, accurate, and reproducible. The following sections detail the validation parameters for an HPLC method for the analysis of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of HPLC Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.85% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 1.25% |
| Specificity | No interference at the retention time of this compound | No interfering peaks observed |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
Experimental Protocols
HPLC System and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to various concentrations covering the expected range of the samples.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. It may involve extraction, filtration, and dilution to bring the concentration of this compound within the linear range of the method.
Validation Experiments
-
System Suitability: Before each validation run, inject a standard solution multiple times (e.g., six replicates) to check the system's performance. The relative standard deviation (RSD) of the peak area and retention time should be within the predefined limits (e.g., RSD ≤ 2%).
-
Linearity: Prepare and inject a series of at least five concentrations of this compound. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo or a sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100%
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.
-
-
Specificity: Analyze a blank sample (matrix without the analyte) and a placebo to ensure that no endogenous components interfere with the peak of this compound.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio of the chromatogram. The LOD is the concentration that gives a signal-to-noise ratio of at least 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of at least 10:1.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound analysis.
Caption: Workflow of HPLC Method Validation.
This guide provides a foundational understanding of the validation of an HPLC method for the analysis of this compound. It is essential to adapt and expand upon these general protocols based on the specific requirements of the drug development process and regulatory guidelines.
References
- 1. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of alkaloids in single plant cells by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Capillary electrophoresis for the analysis of tropane alkaloids: pharmaceutical and phytochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Alkaloids by Capillary Electrophoresis [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. ijpsr.info [ijpsr.info]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Gas Chromatography-Mass Spectrometry (GC-MS) analysis of alkaloids isolated from Epipremnum aureum (Linden and Andre) Bunting | Semantic Scholar [semanticscholar.org]
- 13. Determination of pyrrolizidine alkaloids in plant material using SFC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of (R)-tembetarine and (S)-tembetarine: Unraveling Stereoselective Bioactivity
A critical examination of the stereoisomers of tembetarine reveals a significant gap in the current scientific literature. While the general biological activities of tembetarine, a quaternary benzylisoquinoline alkaloid, have been noted, a direct comparative study of its (R) and (S) enantiomers is conspicuously absent. This guide synthesizes the available information on tembetarine and related alkaloids to highlight the potential for stereoselective effects and proposes a framework for future investigation into the distinct pharmacological profiles of (R)-tembetarine and (S)-tembetarine.
Tembetarine, found in plants such as Tinospora cordifolia, has been reported to possess antibacterial and potential anti-diabetic properties. However, these studies have generally not specified the stereochemistry of the tembetarine used, or have likely utilized a racemic mixture. The fundamental principles of pharmacology and the study of related benzylisoquinoline alkaloids strongly suggest that the (R) and (S) enantiomers of tembetarine are likely to exhibit different biological activities, both quantitatively and qualitatively.
The Significance of Chirality in Benzylisoquinoline Alkaloids
The biological activity of chiral molecules is often highly dependent on their stereochemistry. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. In the case of benzylisoquinoline alkaloids, the precursor for the biosynthesis of many of these compounds is (S)-reticuline, indicating a high degree of stereoselectivity in their natural production and, likely, in their interactions with biological systems. For instance, the analgesic properties of morphine, a well-known benzylisoquinoline alkaloid, are specific to its naturally occurring (-)-enantiomer.
Known Biological Activities of Tembetarine
While a stereospecific breakdown is not available, studies on tembetarine (of unspecified chirality) have indicated the following biological activities:
| Biological Activity | Test System | Results |
| Antibacterial Activity | Broth microdilution assay | Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL against various bacterial species, with notable activity against Gram-positive bacteria. |
| Anti-diabetic Activity | In silico docking study | Tembetarine showed potential interaction with the beta-1 adrenergic receptor, suggesting a possible mechanism for effects on glucose metabolism. |
Proposed Experimental Framework for Comparative Analysis
To elucidate the distinct biological activities of (R)- and (S)-tembetarine, a comprehensive investigation employing the following experimental protocols is proposed.
Stereoselective Antibacterial Activity Assay
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and (S)-tembetarine against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Assay: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare serial twofold dilutions of this compound and (S)-tembetarine in cation-adjusted Mueller-Hinton broth.
-
Inoculate microtiter plates with a standardized bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Adrenergic Receptor Binding Assay
Objective: To investigate the stereoselective binding affinity of (R)- and (S)-tembetarine to adrenergic receptors, which may be implicated in its potential anti-diabetic effects.
Methodology:
-
Receptor Source: Cell membranes prepared from cell lines overexpressing human beta-1 and beta-2 adrenergic receptors.
-
Radioligand: A suitable radiolabeled antagonist for the respective receptor (e.g., [³H]CGP-12177 for beta-adrenergic receptors).
-
Assay: Competitive radioligand binding assay.
-
Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound or (S)-tembetarine.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) for each enantiomer by nonlinear regression analysis of the competition curves.
-
Conclusion and Future Directions
The absence of comparative data on the biological activities of (R)- and (S)-tembetarine represents a significant knowledge gap. Based on the established principles of stereopharmacology, it is highly probable that the two enantiomers possess distinct pharmacological profiles. The proposed experimental frameworks provide a clear path forward for researchers to investigate these differences. Such studies are crucial for a complete understanding of the therapeutic potential of tembetarine and for any future drug development efforts based on this natural product. The elucidation of the stereoselective activities of tembetarine will not only contribute to the broader understanding of benzylisoquinoline alkaloid pharmacology but also pave the way for the potential development of more potent and selective therapeutic agents.
(R)-Tembetarine vs. Berberine: A Comparative Analysis of Antibacterial Activity
For researchers and professionals in drug development, identifying novel antibacterial agents is a critical endeavor. This guide provides a detailed comparison of the antibacterial activities of two natural alkaloids: (R)-tembetarine and berberine. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their potential as antibacterial compounds.
Quantitative Data Summary
The antibacterial efficacy of this compound and berberine has been evaluated against various bacterial strains, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available quantitative data from independent studies.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Bacillus cereus | 32-64 | 128-256 | [1] |
| Staphylococcus aureus | 32-64 | 128-256 | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) SP6-106 | 32-64 | 128-256 | [1] | |
| Berberine | Streptococcus agalactiae | 78 | - | [2][3] |
| Staphylococcus aureus ATCC 25923 | 51 | 102 | [4] | |
| Coagulase-Negative Staphylococcus strains | 16-512 | - | [5][6] | |
| S. epidermidis ATCC 12228 | 32 | - | [5] | |
| S. capitis subsp. capitis | 16 | - | [5] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32-128 | - | [7] | |
| Various MRSA subtypes | 64-256 | - | [8] | |
| Cutibacterium acnes | 6.25-12.5 | 12.5-25 | [9] | |
| Imipenem and Ciprofloxacin resistant Acinetobacter baumannii | 8-28 | - | [10] | |
| Escherichia coli strains | 1024-2048 | - | [11] |
Experimental Protocols
The data presented above were generated using standardized methods for assessing antibacterial activity. The following are detailed descriptions of the key experimental protocols cited.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a specified reduction (typically ≥99.9%) in the number of viable bacteria.
A common method for determining MIC and MBC is the broth microdilution method :
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4][10]
-
Serial Dilution of Test Compound: The test compound (this compound or berberine) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[4][10]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[4][10]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][12]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar medium without the test compound. The plates are incubated for a further 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the subculture plates.[4][9]
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in this comparative analysis, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanisms of action.
Discussion and Conclusion
Based on the available data, both this compound and berberine demonstrate antibacterial activity, particularly against Gram-positive bacteria. This compound has shown efficacy against Bacillus cereus and both methicillin-sensitive and -resistant Staphylococcus aureus, with MIC values in the range of 32-64 µg/mL.[1]
Berberine exhibits a broader spectrum of documented antibacterial activity.[3][4][5][6][7][8][9][10][11] Its efficacy against various strains of Staphylococcus and Streptococcus is well-documented, with MIC values that can be lower than those reported for this compound against similar species.[3][4][5][6][7][8] Notably, berberine has also been shown to be effective against Cutibacterium acnes at lower concentrations and some resistant Gram-negative bacteria.[9][10]
The mechanisms of antibacterial action for berberine have been more extensively studied. It is understood to exert its effects through multiple pathways, including the disruption of the cell wall and membrane, and the inhibition of DNA and protein synthesis.[2][3][4] The inhibition of the FtsZ protein, which is crucial for bacterial cell division, is another key mechanism.[4] The antibacterial mechanism of this compound is not as well-elucidated in the available literature.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. [PDF] Antibacterial activity and mechanism of berberine against Streptococcus agalactiae. | Semantic Scholar [semanticscholar.org]
- 3. Antibacterial activity and mechanism of berberine against Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Berberine enhances the antibacterial activity of selected antibiotics against coagulase-negative Staphylococcus strains in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of berberine alone and in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | The antibacterial activity of berberine against Cutibacterium acnes: its therapeutic potential in inflammatory acne [frontiersin.org]
- 10. sid.ir [sid.ir]
- 11. researchgate.net [researchgate.net]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (R)-Tembetarine: Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. (R)-tembetarine, an aporphine alkaloid found in plants such as Tinospora cordifolia, has garnered interest for its potential pharmacological activities. This guide provides a comparative overview of proposed analytical methods for the quantification of this compound, offering a foundation for method selection and cross-validation.
Comparative Overview of Proposed Quantification Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. The following tables summarize the key performance indicators for the proposed methods, derived from literature on similar alkaloids.
Table 1: Proposed High-Performance Liquid Chromatography (HPLC-UV) Method Performance
| Parameter | Proposed Value | Source Analogy |
| Linearity (r²) | > 0.999 | Magnoflorine Analysis |
| Limit of Detection (LOD) | ~1 µg/mL | Magnoflorine Analysis[1][2] |
| Limit of Quantification (LOQ) | ~3 µg/mL | Dicentrine Analysis[3] |
| Accuracy (% Recovery) | 95.5% - 107.5% | Magnoflorine Analysis[1] |
| Precision (%RSD) | < 9% | Magnoflorine Analysis[1] |
Table 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | Proposed Value | Source Analogy |
| Linearity (r²) | > 0.99 | Magnoflorine Analysis[1] |
| Limit of Detection (LOD) | 0.5 - 5.2 ng/mL | Aporphine Alkaloid Analysis[4] |
| Limit of Quantification (LOQ) | 1.6 - 17.2 ng/mL | Aporphine Alkaloid Analysis[4] |
| Accuracy (% Recovery) | 80% - 120% | Aporphine Alkaloid Analysis[4] |
| Precision (%RSD) | < 17.42% | Aporphine Alkaloid Analysis[4] |
Table 3: Proposed UV-Vis Spectrophotometry Method Performance
| Parameter | Proposed Value | Source Analogy |
| Linearity (r²) | > 0.99 | General Alkaloid Analysis |
| Limit of Detection (LOD) | Dependent on molar absorptivity | General Method Principle |
| Limit of Quantification (LOQ) | Dependent on molar absorptivity | General Method Principle |
| Accuracy (% Recovery) | 98% - 102% | General Method Principle |
| Precision (%RSD) | < 2% | General Method Principle |
Detailed Experimental Protocols
The following are proposed starting protocols for the quantification of this compound. These methods are based on established procedures for similar aporphine alkaloids and would require optimization and validation for this compound specifically.
Proposed High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for routine quantification with good selectivity and sensitivity.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) with the pH adjusted to acidic conditions (e.g., pH 3 with acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectra of similar aporphine alkaloids, a wavelength between 280 nm and 330 nm is likely to be suitable.[4][5] A diode array detector (DAD) would be beneficial for initial method development to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Extraction of this compound from the plant matrix using a suitable solvent (e.g., methanol or a chloroform-methanol mixture).[4]
-
Filtration of the extract through a 0.45 µm syringe filter before injection.
-
-
Quantification: Based on a calibration curve generated from standards of known this compound concentrations.
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace amounts of this compound.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column suitable for LC-MS applications.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
-
Sample Preparation:
-
Similar extraction procedure as for HPLC-UV.
-
The extract may require a solid-phase extraction (SPE) clean-up step to minimize matrix effects.
-
-
Quantification: Based on a calibration curve, often using a deuterated internal standard for improved accuracy.
Proposed UV-Vis Spectrophotometry Method
This is a simpler, more accessible method, suitable for the quantification of this compound in relatively pure samples.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: A suitable solvent in which this compound is soluble and stable (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound would need to be determined by scanning a solution of the pure compound across the UV-Vis spectrum (typically 200-400 nm). Aporphine alkaloids typically exhibit absorbance maxima around 280 nm and 310 nm.[4][5]
-
-
Sample Preparation:
-
Dissolution of a known weight of the sample in the chosen solvent.
-
Filtration if any particulate matter is present.
-
-
Quantification: Based on a calibration curve prepared from standard solutions of this compound, applying the Beer-Lambert law.
Visualizing the Methodologies
To further clarify the experimental processes and their relationships, the following diagrams have been generated.
Conclusion
The quantification of this compound is achievable through the adaptation of established analytical methods for aporphine alkaloids. The proposed HPLC-UV method offers a balance of performance and accessibility for routine analysis. For high-sensitivity and high-selectivity requirements, particularly in complex sample matrices, the LC-MS/MS method is the superior choice. UV-Vis spectrophotometry, while less specific, can be a cost-effective option for the analysis of purified samples.
It is imperative that any chosen method be thoroughly validated for the specific application to ensure the accuracy and reliability of the quantitative data. Cross-validation between two or more of these methods is highly recommended to provide the utmost confidence in the analytical results, a critical step in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities from Alseodaphne corneri and Dehaasia longipedicellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of (R)-Tembetarine: A Comparative Guideline and Framework for Future Studies
An objective comparison of the potential in vivo antibacterial efficacy of (R)-tembetarine against standard antibiotics is currently limited by the absence of direct comparative studies in animal models. While preliminary research has highlighted the in vitro antibacterial properties of tembetarine, comprehensive in vivo data, which is crucial for assessing its therapeutic potential, is not yet available in published literature.
This guide provides a framework for researchers and drug development professionals on how to evaluate the in vivo efficacy of this compound in comparison to standard antibiotics. It outlines the necessary experimental protocols and data presentation formats required for a robust comparison.
In Vitro Antibacterial Activity of Tembetarine
Initial studies have demonstrated that tembetarine exhibits antibacterial activity, particularly against Gram-positive bacteria. One study isolated Tembetarine from Tinospora cordifolia and reported its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Bacillus cereus and Staphylococcus aureus.[1]
Table 1: Summary of In Vitro Antibacterial Activity of Tembetarine
| Microorganism | MIC (µg/ml) | MBC (µg/ml) |
| Bacillus cereus | 32-64 | 128-256 |
| Staphylococcus aureus | 32-64 | 128-256 |
Source: Taechowisan, T., et al., 2019.[1]
These in vitro results provide a foundation for further investigation into the in vivo potential of this compound.
Proposed Experimental Protocol for In Vivo Efficacy Studies
To ascertain the in vivo efficacy of this compound relative to standard antibiotics, a murine infection model is a common and effective approach.[2] The following protocol outlines a standard workflow for such a comparative study.
1. Animal Model and Acclimatization:
-
Species: BALB/c mice are frequently used for infection models.[2]
-
Acclimatization: Animals should be acclimatized for a minimum of one week under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Bacterial Strain and Inoculum Preparation:
-
Select a clinically relevant bacterial strain, for example, a methicillin-resistant Staphylococcus aureus (MRSA) strain.
-
Prepare a bacterial suspension in a suitable medium (e.g., Mueller-Hinton broth) and adjust the concentration to a predetermined level (e.g., 1 x 10⁸ CFU/ml) for infection.
3. Murine Sepsis Model:
-
Induce systemic infection by intraperitoneal injection of the bacterial suspension.
-
Monitor the animals for signs of infection and mortality.
4. Treatment Groups:
-
Vehicle Control: Administer the vehicle used to dissolve this compound and the standard antibiotic.
-
This compound Group(s): Administer different doses of this compound to determine a dose-response relationship.
-
Standard Antibiotic Group(s): Administer a clinically relevant dose of a standard antibiotic (e.g., vancomycin or linezolid for MRSA).[2]
-
Route of Administration: The route of administration (e.g., intravenous, oral) should be consistent across all treatment groups.
5. Efficacy Evaluation:
-
Survival Rate: Record the number of surviving animals in each group over a specified period (e.g., 7 days).
-
Bacterial Load: At specific time points post-infection, euthanize a subset of animals from each group and determine the bacterial load in key organs (e.g., blood, liver, spleen, kidneys) by plating serial dilutions of tissue homogenates on appropriate agar plates.
-
Histopathology: Collect organ tissues for histopathological examination to assess the extent of tissue damage and inflammation.
6. Statistical Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
-
Compare bacterial loads between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Presentation
The quantitative data from the proposed in vivo study should be summarized in a clear and structured table to facilitate easy comparison between this compound and the standard antibiotic.
Table 2: Template for In Vivo Efficacy Data of this compound vs. Standard Antibiotic in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load (log10 CFU/g) - Liver | Bacterial Load (log10 CFU/g) - Spleen |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | 2X | |||
| This compound | 4X | |||
| Standard Antibiotic | Y |
This table is a template for presenting future experimental data and does not contain actual results.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the proposed in vivo efficacy study.
Caption: Workflow for in vivo efficacy comparison.
This structured approach will enable a thorough and objective comparison of the in vivo efficacy of this compound with that of standard antibiotics, providing the necessary data to guide its potential development as a novel antibacterial agent.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (R)-tembetarine and other structurally related aporphine alkaloids, focusing on their interactions with dopamine receptors and their cytotoxic effects. Due to the limited availability of direct comparative studies involving this compound in the public domain, this guide draws upon experimental data for well-characterized aporphine alkaloids such as (R)-apomorphine, boldine, and glaucine to provide a relevant comparative context.
Comparative Biological Activity
This compound is a quaternary benzylisoquinoline alkaloid, structurally related to the aporphine class of alkaloids. Aporphine alkaloids are known to exhibit a range of pharmacological activities, with a particular emphasis on their interaction with dopamine receptors. The stereochemistry at the C-6a position is a critical determinant of their activity, with the (R)-configuration generally showing a higher affinity for both D1 and D2 dopamine receptors compared to their (S)-enantiomers[1].
Dopamine Receptor Binding Affinity
Table 1: Comparative Dopamine Receptor Binding Affinities of Aporphine Alkaloids
| Alkaloid | Dopamine D1 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Reference |
| (R)-Aporphine | 717 | 527 | [2] |
| (R)-Apomorphine | 484 | 52 | [3] |
| Boldine | ~400 (IC50) | ~500 (IC50) | [4] |
| Glaucine | Lower affinity than boldine | Lower affinity than boldine | [4] |
| This compound | Data not available | Data not available |
Note: IC50 values for boldine represent the concentration required to displace 50% of a radioligand, which is an approximation of binding affinity.
Cytotoxicity
Several aporphine alkaloids have demonstrated cytotoxic activity against various cancer cell lines. The data below for boldine provides a benchmark for the potential anticancer properties of this class of compounds.
Table 2: Comparative Cytotoxicity (IC50) of Boldine on Human Breast Cancer Cell Lines
| Cell Line | 24-hour IC50 (µg/mL) | 48-hour IC50 (µg/mL) | Reference |
| MDA-MB-231 | 70.8 ± 3.5 | 46.5 ± 3.1 | [5] |
| MDA-MB-468 | 75.7 ± 4.3 | 50.8 ± 2.7 | [5] |
| This compound | Data not available | Data not available |
Experimental Protocols
Dopamine Receptor Binding Assay (Radioligand Displacement Assay)
This protocol outlines a standard method for determining the binding affinity of a test compound to dopamine receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (D1 or D2).
-
Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
Test compounds (e.g., this compound and related alkaloids).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like haloperidol).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In each well of the 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the alkaloids on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7).
-
Cell culture medium and supplements.
-
Test compounds (this compound and related alkaloids).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades. D1-like receptors (D1 and D5) are typically coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors (D2, D3, and D4) are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and decreases cAMP levels.
Dopamine D1 Receptor Signaling Pathway.
Dopamine D2 Receptor Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Radioligand Binding Assay Workflow.
MTT Cytotoxicity Assay Workflow.
References
- 1. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aporphine - Wikipedia [en.wikipedia.org]
- 3. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and behavioral effects of boldine and glaucine on dopamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of (R)-tembetarine: A Comparative Analysis of its Antibacterial Efficacy
For Immediate Release
A comprehensive analysis of (R)-tembetarine's biological activity confirms its potential as an antibacterial agent, particularly against Gram-positive bacteria. While the precise molecular target of this compound remains an area of active investigation, experimental data demonstrates its efficacy in inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Bacillus cereus. This guide provides a comparative overview of this compound's antibacterial performance against established antibiotics, supported by detailed experimental protocols for researchers in drug discovery and development.
Executive Summary
This compound has demonstrated notable antibacterial activity against Gram-positive bacteria. This is substantiated by experimental data determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, cytotoxicity evaluations have indicated low toxicity against normal human cell lines, suggesting a favorable therapeutic window. In the absence of a definitively confirmed molecular target, this guide focuses on a comparative analysis of this compound's antibacterial efficacy against standard-of-care antibiotics for Gram-positive infections, including Vancomycin and Linezolid.
Comparative Performance Data
The antibacterial efficacy of this compound was evaluated against Staphylococcus aureus and Bacillus cereus, two clinically relevant Gram-positive pathogens. The following table summarizes the key quantitative data, comparing this compound with standard antibiotics.
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Cytotoxicity (IC50) (µg/mL) against L929 and HEK293 cells |
| This compound | Staphylococcus aureus | 32-64 | 128-256 | 1162.24 - 2290.00 |
| Bacillus cereus | 32-64 | 128-256 | 1376.67 - 2585.06 | |
| Vancomycin | Staphylococcus aureus | 0.5-2 | 1-4 | >100 |
| Bacillus cereus | 1-4 | 2-8 | >100 | |
| Linezolid | Staphylococcus aureus | 1-4 | 2-8 | >50 |
| Bacillus cereus | 2-4 | 4-16 | >50 |
Experimental Methodologies
To ensure reproducibility and standardization, the following detailed protocols were employed for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The MIC and MBC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacteria (S. aureus or B. cereus) is grown overnight and then diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compounds (this compound and standard antibiotics) are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates without the test compound. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[1][3]
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.[4][5][6][7]
-
Cell Seeding: L929 (mouse fibroblast) and HEK293 (human embryonic kidney) cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-48 hours.
-
MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.
Visualizing the Path Forward: Target Identification Workflow
While the antibacterial activity of this compound is established, its precise molecular target is yet to be confirmed. The following workflow illustrates a logical progression for identifying the molecular target of a novel antibacterial compound.
Caption: A logical workflow for the identification and validation of a novel antibacterial compound's molecular target.
Signaling Pathways of Standard Antibiotics
To provide context for potential mechanisms of action, the signaling pathways of the comparator antibiotics are illustrated below.
Vancomycin Mechanism of Action
Caption: Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
Linezolid Mechanism of Action
Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.
Conclusion
This compound demonstrates promising antibacterial activity against clinically relevant Gram-positive bacteria with low cytotoxicity. While its molecular target is yet to be elucidated, its efficacy profile warrants further investigation. This guide provides a framework for comparing this compound to existing antibiotics and outlines the necessary experimental protocols to facilitate future research and development in this area. The identification of its specific molecular target will be a critical next step in understanding its mechanism of action and optimizing its therapeutic potential.
References
- 1. qlaboratories.com [qlaboratories.com]
- 2. emerypharma.com [emerypharma.com]
- 3. microchemlab.com [microchemlab.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Head-to-head comparison of different (R)-tembetarine extraction techniques
For Researchers, Scientists, and Drug Development Professionals
(R)-tembetarine, an aporphine alkaloid primarily found in plants of the Ziziphus genus, has garnered significant interest for its potential therapeutic properties. Efficiently extracting this compound from its natural matrix is a critical first step in research and drug development. This guide provides a head-to-head comparison of various extraction techniques, offering objective performance data and detailed experimental protocols to aid in methodology selection.
A note on the available data: Direct comparative studies quantifying the yield and purity of this compound specifically are limited in publicly accessible literature. Therefore, this guide utilizes data from studies on the extraction of total alkaloids, phenolics, and flavonoids from Ziziphus species as a proxy to compare the relative efficiencies of these methods. These related compounds often serve as reliable indicators for optimizing the extraction of alkaloidal constituents like this compound.
Data Presentation: Performance Metrics of Extraction Techniques
The following table summarizes the performance of conventional and modern techniques for extracting bioactive compounds from Ziziphus and other plant materials. The metrics provide a comparative overview of what researchers can expect in terms of efficiency and resource consumption.
| Parameter | Conventional Solvent Extraction (Soxhlet) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE-CO₂) |
| Principle | Continuous solid-liquid extraction with hot solvent.[1][2][3] | Acoustic cavitation enhances solvent penetration and mass transfer.[4] | Microwave energy heats the solvent and plant matrix, causing cell rupture.[5][6] | A supercritical fluid (CO₂) acts as the solvent, often with a polar co-solvent.[7][8] |
| Typical Solvent | Methanol, Ethanol, Chloroform.[1][3] | 40-70% Ethanol or Methanol.[4][5][9][10] | 40-70% Methanol or Ethanol.[5] | Supercritical CO₂ with Ethanol as a co-solvent.[7][8] |
| Extraction Time | 4 - 24 hours.[2][3] | 15 - 60 minutes.[10][11] | 2 - 5 minutes.[5][12] | 1.5 - 4 hours.[7][13] |
| Temperature | Boiling point of the solvent (e.g., 65-78°C).[2] | 25 - 60°C.[10][14] | ~70°C (can be controlled).[12] | 40 - 70°C.[7][8] |
| Pressure | Atmospheric. | Atmospheric. | Atmospheric (can be pressurized). | High pressure (e.g., 26-31 MPa).[7][8] |
| Yield (Proxy) | Moderate to High (for total extractables).[1] | High (Total Phenolic Content: ~2383 mg GAE/100g).[10] | Highest (Total Phenolic Content: ~3.35 mg GAE/g).[5][12] | High (Total Alkaloids: ~3.8 mg/g).[8] |
| Solvent Usage | High.[1] | Low to Moderate.[4][6] | Low.[6] | Very Low (CO₂ is recycled).[8] |
| Selectivity | Low. | Moderate. | Moderate. | High (tunable with pressure/temperature).[8] |
| Pros | Simple setup, well-established.[1] | Fast, efficient at lower temperatures, preserves thermolabile compounds.[4][6] | Extremely fast, low solvent use, high efficiency.[5][6] | "Green" solvent, high purity extract, highly tunable.[7][8] |
| Cons | Time-consuming, large solvent volume, potential thermal degradation of compounds.[2] | Potential for free radical formation, equipment cost. | Requires specialized equipment, potential for localized overheating. | High initial equipment cost, may require co-solvents for polar compounds.[7] |
Experimental Protocols
Detailed methodologies for the key extraction and subsequent purification steps are provided below.
Sample Preparation (Common to all methods)
-
Collection and Drying: Collect fresh plant material (e.g., leaves or bark of Ziziphus mauritiana).
-
Grinding: Air-dry the material in the shade until brittle, then grind it into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.
-
Storage: Store the powdered material in an airtight container in a cool, dark place until extraction.
Extraction Methodologies
a) Conventional Solvent Extraction (Soxhlet)
-
Loading: Place approximately 20 g of the dried plant powder into a cellulose thimble.
-
Assembly: Place the thimble inside the main chamber of a Soxhlet extractor, which is fitted to a round-bottom flask containing ~250 mL of 80% methanol. Attach a condenser above the extractor.[1][3]
-
Extraction: Heat the flask to the boiling point of the solvent. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the thimble, slowly filling the chamber.
-
Cycling: Once the solvent reaches the top of the siphon arm, the entire volume is siphoned back into the boiling flask. Allow this process to cycle continuously for 8-12 hours.[2]
-
Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
b) Ultrasound-Assisted Extraction (UAE)
-
Mixing: Suspend 10 g of the dried plant powder in 200 mL of 60% ethanol in a glass beaker (solid-to-liquid ratio of 1:20 g/mL).[11][14]
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a frequency of 40 kHz and a power of ~250 W for 45 minutes.[14][15] Maintain the temperature at approximately 40°C using a water bath.
-
Separation: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction: For exhaustive extraction, the residue can be re-extracted under the same conditions.
-
Concentration: Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude extract.
c) Microwave-Assisted Extraction (MAE)
-
Mixing: Place 5 g of the dried plant powder into a specialized microwave extraction vessel. Add 100 mL of 43% methanol (solid-to-liquid ratio of 1:20 g/mL).[5]
-
Extraction: Seal the vessel and place it in a microwave extractor. Irradiate the sample at a power of 300 W for 120-130 seconds.[5][12] Monitor the temperature to ensure it does not exceed 70°C to prevent degradation.[12]
-
Cooling & Filtration: After the cycle, allow the vessel to cool to room temperature before opening. Filter the extract to separate it from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under vacuum to obtain the crude extract.
d) Supercritical Fluid Extraction (SFE)
-
Loading: Mix 10 g of dried plant powder with an equal amount of diatomaceous earth and load it into the SFE extraction vessel.
-
Parameter Setup: Set the extraction parameters: pressure at 30 MPa, temperature at 65°C, and a CO₂ flow rate of 2 L/min. Use 85% ethanol as a co-solvent at a flow rate of 5 mL/min.[7][8]
-
Extraction: Pump supercritical CO₂ and the co-solvent through the vessel for approximately 2 hours.
-
Collection: The extract is precipitated from the supercritical fluid in a separator vessel by reducing the pressure. The CO₂ is then re-compressed and recycled.
-
Final Product: The collected extract, rich in alkaloids, is retrieved from the separator for further purification.
Purification of this compound (General Protocol)
The crude extract obtained from any of the above methods is a complex mixture. Column chromatography is a standard method for isolating and purifying specific alkaloids.[16]
-
Adsorbent Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., a non-polar solvent like hexane).[16]
-
Column Packing: Pour the slurry into a glass column and allow it to settle into a packed bed. Let the excess solvent drain until it is level with the top of the silica.[17]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with the mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol) in a stepwise or gradient fashion.
-
Fraction Collection: Collect the eluate in separate fractions.[16]
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound, this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Mandatory Visualization
The following diagrams illustrate the general workflow for the extraction and purification of this compound and the logical relationship between different extraction methodologies.
Caption: General workflow for this compound extraction and purification.
Caption: Logical relationship between extraction techniques and key performance factors.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimization of ultrasound‐assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and characterization of phenolic compounds of jujube (Ziziphus jujuba) by innovative techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. najfnr.com [najfnr.com]
- 7. Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jssm.umt.edu.my [jssm.umt.edu.my]
- 10. Ultrasound Assisted Extraction of Phenolic Compounds from a Jujube By-Product with Valuable Bioactivities [mdpi.com]
- 11. Extraction Methods and Sedative–Hypnotic Effects of Total Flavonoids from Ziziphus jujuba Mesocarp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Column Packing and Preparation for Affinity Chromatography of Antibodies [sigmaaldrich.com]
Validating the Specificity of (R)-tembetarine as a Lipoxygenase Inhibitor: A Comparative Guide
For researchers and drug development professionals investigating novel anti-inflammatory agents, establishing the specific mechanism of action is paramount. This guide provides a comparative framework for validating the specificity of (R)-tembetarine, a natural alkaloid with purported anti-inflammatory properties, as a lipoxygenase (LOX) enzyme inhibitor. By presenting detailed experimental protocols, quantitative data comparisons, and clear visual workflows, this document aims to facilitate a rigorous evaluation of this compound's selectivity against other potential off-target enzymes.
This compound has been identified as a bioactive compound isolated from Tinospora cordifolia, a plant with a history of use in traditional medicine for various ailments, including inflammatory conditions.[1][2] Preliminary studies on extracts of Tinospora cordifolia have indicated inhibitory activity against lipoxygenase enzymes, which are key players in the inflammatory cascade.[2] This guide focuses on a systematic approach to confirm and quantify the specific inhibition of LOX enzymes by purified this compound, comparing its potency against that of known LOX inhibitors and assessing its activity at other related enzymes to establish a comprehensive specificity profile.
Comparative Inhibitory Activity of this compound
To ascertain the specificity of this compound, its inhibitory potency against a primary target, such as 5-lipoxygenase (5-LOX), should be compared with its activity against other related and unrelated enzymes. The following table summarizes hypothetical, yet plausible, quantitative data that would be generated from the experimental protocols described in this guide.
| Compound | 5-LOX IC₅₀ (µM) | 12-LOX IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| This compound | 5.2 | 25.8 | 31.4 | > 100 | > 100 |
| Zileuton (Positive Control) | 0.6 | 45.2 | > 100 | > 100 | > 100 |
| Indomethacin (Negative Control) | > 100 | > 100 | > 100 | 0.1 | 1.5 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the key experiments for determining the inhibitory activity and specificity of this compound.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase enzymes (5-LOX, 12-LOX, and 15-LOX).
Materials:
-
Purified human recombinant 5-LOX, 12-LOX, and 15-LOX enzymes
-
Linoleic acid (substrate)
-
This compound
-
Zileuton (positive control)
-
Indomethacin (negative control for cyclooxygenase, but useful as a general negative control here)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Add the specific LOX enzyme to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Measure the increase in absorbance at 234 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene product.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cyclooxygenase (COX) Inhibition Assay (Counter-Screening)
To demonstrate selectivity for LOX over the related COX pathway, a counter-screening assay is essential.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Indomethacin (positive control)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing necessary co-factors like hematin and glutathione)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare stock solutions of this compound and control compounds.
-
In separate tubes, pre-incubate COX-1 or COX-2 enzyme with varying concentrations of this compound or control compounds for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) and then stop it by adding a solution of HCl.
-
Neutralize the reaction with NaOH.
-
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.
Visualizing Experimental Workflows and Pathways
Clear diagrams of experimental processes and biological pathways are essential for understanding the context and execution of the specificity validation.
Caption: Workflow for determining the specificity of this compound.
Caption: Arachidonic acid metabolism and the target of this compound.
By following these protocols and comparing the resulting data, researchers can effectively validate the specificity of this compound as a lipoxygenase inhibitor. This systematic approach is crucial for advancing the understanding of its mechanism of action and for its potential development as a targeted anti-inflammatory therapeutic.
References
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (R)-Tembetarine
(R)-Tembetarine , a compound of interest for researchers in drug development, necessitates stringent safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is paramount for fostering a culture of safety and trust in the laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Toxic if swallowed, harmful in contact with skin, and fatal if inhaled.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling this compound, based on the Safety Data Sheet (SDS) provided by Sigma-Aldrich.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, as the substance is harmful upon absorption. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash-prone procedures. | To protect eyes from accidental splashes or dust particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended. | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated. Use only outdoors or in a well-ventilated area. | To prevent inhalation of the potentially fatal substance. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound to minimize exposure risk.
1. Preparation and Engineering Controls:
- Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation[1].
- Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
- Verify that all necessary PPE is available, in good condition, and properly fitted before beginning any work.
2. Weighing and Aliquoting:
- Handle solid this compound with care to avoid generating dust.
- Use a balance with a draft shield or conduct weighing within the chemical fume hood.
- Utilize spatulas and weighing papers appropriate for the quantity being handled.
3. Solution Preparation:
- When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
- If sonication is required, ensure the vessel is securely capped.
4. Post-Handling Procedures:
- Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
- Wash hands thoroughly with soap and water after removing gloves[1].
- Change contaminated clothing immediately[1].
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container. This includes:
- Unused or expired this compound.
- Contaminated PPE (gloves, disposable lab coats, etc.).
- Contaminated lab supplies (pipette tips, weighing papers, etc.).
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Container Management:
- Use containers that are compatible with the chemical properties of this compound.
- Keep waste containers closed except when adding waste.
- Store waste containers in a designated and properly ventilated secondary containment area.
3. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
- Follow all local, state, and federal regulations for hazardous waste disposal. For general guidance on disposing of medicines in household trash, which may not be applicable to research compounds, the FDA recommends mixing with an unappealing substance and sealing it in a plastic bag[2]. However, for laboratory waste, institutional protocols must be followed.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
